EGF Receptor Substrate 2 Phospho-Tyr5
Description
Significance of Protein Tyrosine Phosphorylation in Cellular Processes
Reversible protein phosphorylation is a fundamental regulatory mechanism in all eukaryotic cells. researchgate.net The addition of a phosphate (B84403) group to an amino acid residue, catalyzed by protein kinases, and its removal, by protein phosphatases, acts as a molecular switch that can alter a protein's conformation, activity, localization, and interaction with other proteins. nih.govwikipedia.org While serine and threonine phosphorylation are more common, tyrosine phosphorylation, though representing a smaller fraction of total protein phosphorylation, holds immense importance in signal transduction. researchgate.net
The tight control of protein tyrosine phosphorylation is critical for maintaining cellular homeostasis and responding to external cues. wikipedia.org This process is central to diverse cellular functions, including cell cycle control, gene regulation, cell adhesion and migration, and metabolic regulation. nih.gov The level of tyrosine phosphorylation is determined by the balanced activity of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). researchgate.net An imbalance in this delicate equilibrium can lead to aberrant signaling, which is a hallmark of numerous diseases, including cancer. researchgate.netwikipedia.org
Overview of Epidermal Growth Factor Receptor (EGFR) Signaling Cascades
The Epidermal Growth Factor Receptor (EGFR) is a prototypical member of the receptor tyrosine kinase family and a critical mediator of cellular signaling. aacrjournals.orgresearchgate.net The EGFR signaling pathway regulates a wide array of cellular processes, including proliferation, survival, growth, and differentiation. researchgate.netnih.gov The pathway is initiated by the binding of specific ligands, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-α (TGF-α), to the extracellular domain of the receptor. aacrjournals.orgnih.gov
Ligand binding induces a conformational change in the receptor, leading to its dimerization—either with another EGFR (homodimerization) or with another member of the ErbB family of receptors (heterodimerization). nih.govnih.gov This dimerization activates the intrinsic tyrosine kinase domain in the receptor's cytoplasmic tail, resulting in the autophosphorylation of several specific tyrosine residues. nih.gov These newly created phosphotyrosine sites serve as high-affinity docking sites for a host of intracellular signaling proteins that contain Src Homology 2 (SH2) or phosphotyrosine-binding (PTB) domains. nih.govnih.gov
The recruitment of these proteins to the activated receptor nucleates the formation of signaling complexes that trigger multiple downstream cascades. Key pathways activated by EGFR include:
The Ras-Raf-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation, this pathway is typically initiated by the recruitment of the adaptor protein Grb2 and the guanine (B1146940) nucleotide exchange factor SOS to the receptor, leading to the activation of Ras. nih.govoup.com
The Phosphoinositide 3-kinase (PI3K)-Akt Pathway: This cascade is crucial for promoting cell survival and inhibiting apoptosis. The regulatory subunit of PI3K (p85) can bind to phosphorylated tyrosine residues on the receptor or on docking proteins. researchgate.netnih.gov
The Phospholipase Cγ (PLCγ) Pathway: Activation of PLCγ leads to the generation of second messengers that modulate intracellular calcium levels and activate Protein Kinase C (PKC). researchgate.net
The coordinated activation of these pathways ultimately leads to changes in gene expression and cellular behavior. aacrjournals.org
Role of Scaffolding Proteins as EGFR Substrates
Scaffolding proteins are crucial regulators of signal transduction pathways, acting as molecular hubs that organize and integrate signaling components. reactome.orgresearchgate.netnih.gov These proteins lack intrinsic enzymatic activity themselves but contain multiple protein-protein interaction domains. By binding to several members of a signaling cascade simultaneously, they tether these components into complexes. nih.govbiorxiv.org This organization provides several advantages:
Increased Efficiency and Speed: By bringing kinases and their substrates into close proximity, scaffolding proteins dramatically increase the speed and efficiency of signal transmission. researchgate.netbiorxiv.org
Signal Specificity: They ensure that signals are routed down the correct pathway and prevent unwanted "crosstalk" between different signaling cascades that may share common components. biorxiv.org
Localization: Scaffolds can localize signaling complexes to specific subcellular locations, such as the plasma membrane or the nucleus, ensuring that the signal is delivered to the appropriate place. researchgate.net
In the context of EGFR signaling, scaffolding proteins act as key substrates for the receptor's kinase activity. reactome.org Upon EGFR activation, these proteins are recruited to the receptor's phosphotyrosine docking sites and are themselves phosphorylated on multiple tyrosine residues. reactome.org This phosphorylation creates a new set of docking sites on the scaffolding protein, allowing for the recruitment of additional downstream effectors, thereby amplifying and diversifying the initial signal from the receptor.
Nomenclature and Contextualization of "EGF Receptor Substrate 2 Phospho-Tyr5" as a Research Entity and its Relation to Gab2 (Grb2-Associated Binder 2)
The term "EGF Receptor Substrate 2" in a biological context refers to the Grb2-associated binder 2 (Gab2) protein. wikipedia.org Gab2 is a member of the Gab family of scaffolding/docking proteins that are central to signal transduction from various receptors, including RTKs like EGFR. nih.gov Upon stimulation by growth factors like EGF, Gab2 becomes tyrosine-phosphorylated, which is a critical step for its function. nih.govnih.gov This phosphorylation allows Gab2 to recruit and activate key downstream signaling molecules, most notably the p85 regulatory subunit of PI3K and the tyrosine phosphatase SHP2. nih.gov
The specific entity "EGF Receptor Substrate 2 (Phospho-Tyr5)" is a term primarily used to describe a commercially available synthetic peptide for research purposes. This peptide is often derived from an autophosphorylation site of the EGFR itself (such as Tyr992) and is used as a substrate in assays to detect the activity of protein tyrosine phosphatases.
It is crucial to distinguish between the biological protein Gab2 , which acts as a substrate for EGFR and is phosphorylated on multiple tyrosine residues (e.g., Tyr614, Tyr643), and the research reagent "Phospho-Tyr5", which is a specific tool for laboratory use. nih.gov The "Tyr5" in the reagent's name does not refer to the fifth amino acid position in the full-length Gab2 protein. The phosphorylation of the Gab2 protein within the cell is the key biological event that enables it to assemble signaling complexes and propagate the EGFR signal. Studies show that EGF stimulation leads to the robust tyrosine phosphorylation of Gab2, which is essential for mediating downstream effects like PI3K activation and DNA synthesis. nih.gov
Research Findings on Gab2 Function in EGFR Signaling
| Finding | Significance in EGFR Pathway | References |
| EGF stimulation induces tyrosine phosphorylation of Gab2. | This is the primary activation step for Gab2, allowing it to function as a docking platform. | nih.gov |
| Phosphorylated Gab2 recruits the p85 subunit of PI3K. | Links EGFR activation directly to the pro-survival PI3K/Akt pathway. | nih.govnih.gov |
| Phosphorylated Gab2 recruits the tyrosine phosphatase SHP2. | Modulates the Ras/ERK pathway and cell motility. | nih.govnih.gov |
| Gab2 can be brought to the receptor indirectly via Grb2. | Provides a mechanism for recruiting the Gab2 scaffolding protein to the activated EGFR complex. | wikipedia.orgaacrjournals.org |
| Gab2 signaling can be independent of its PH domain. | Shows that in certain contexts, Gab2 can be activated in the cytosol without direct membrane tethering via its PH domain. | nih.gov |
Key Proteins in EGFR-Gab2 Signaling
| Protein | Class | Function |
| EGF | Ligand | Activates the EGFR by binding to its extracellular domain. |
| EGFR | Receptor Tyrosine Kinase | Transmits signal across the plasma membrane; phosphorylates itself and substrate proteins like Gab2. |
| Gab2 | Scaffolding/Docking Protein | Integrates and amplifies signals by recruiting downstream effectors upon phosphorylation. |
| Grb2 | Adaptor Protein | Links activated EGFR to other proteins, including SOS and Gab2. |
| PI3K | Enzyme (Lipid Kinase) | Generates lipid second messengers (PIP3) to activate the Akt pathway, promoting cell survival. |
| SHP2 | Enzyme (Tyrosine Phosphatase) | Binds to phosphorylated Gab2 and modulates downstream signaling, particularly the ERK pathway. |
| Akt | Enzyme (Serine/Threonine Kinase) | A key effector of the PI3K pathway that regulates cell survival, growth, and metabolism. |
| ERK | Enzyme (Serine/Threonine Kinase) | A key effector of the Ras-MAPK pathway that regulates cell proliferation and differentiation. |
Properties
Molecular Formula |
C₅₄H₈₂N₁₃O₂₄ |
|---|---|
Molecular Weight |
1328.28 |
sequence |
One Letter Code: HDADE-pTyr-LIPQQG-OH |
Origin of Product |
United States |
Molecular Identity and Structural Features of Gab2 As a Key Egfr Substrate
Gene and Protein Architecture of Gab2
The human GAB2 gene is located on chromosome 11q14.1. wikipedia.org The gene encodes a protein, Gab2, with a molecular weight of approximately 97-100 kDa. nih.gov Gab2 is widely expressed in various tissues, with particularly high levels found in the brain, heart, kidney, lung, ovary, and testis. nih.govnih.gov Structurally, Gab2 is characterized as a large multi-site docking protein. It consists of a folded N-terminal domain connected to a largely disordered C-terminal tail that is rich in short linear motifs for protein-protein interactions. wikipedia.org
| Feature | Description |
| Gene | GAB2 |
| Location | Chromosome 11q14.1 wikipedia.org |
| Protein | GRB2-associated-binding protein 2 (Gab2) |
| Molecular Weight | ~97-100 kDa nih.gov |
| Expression | Ubiquitous, with high levels in the brain, kidney, lung, heart, testis, and ovary. nih.govnih.gov |
Domain Organization and Functional Significance
Gab2's function as a scaffolding protein is dictated by its distinct structural domains that facilitate interactions with other signaling molecules. nih.gov These include a Pleckstrin Homology (PH) domain, Proline-Rich Motifs (PRMs), and multiple tyrosine phosphorylation sites. wikipedia.orgnih.gov
Pleckstrin Homology (PH) Domain
Located at the N-terminus, the PH domain is a highly conserved region of about 120 amino acids among Gab family proteins. wikipedia.orgwikipedia.org This domain is known to bind to phosphoinositides, particularly phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), at the cell membrane. wikipedia.orgnih.gov This interaction is crucial for the subcellular localization of Gab2, recruiting it from the cytoplasm to the plasma membrane where it can participate in signaling cascades. wikipedia.orgwikipedia.org While its primary role is in membrane targeting, some evidence suggests the PH domain may also be involved in regulating intracellular signaling pathways. wikipedia.orgnih.gov However, studies in rat hepatocytes have shown that EGF-induced Gab2 phosphorylation and subsequent signaling can occur independently of the PH domain. oup.comnih.gov
Proline-Rich Motifs (PRMs)
The central region of Gab2 contains several proline-rich motifs (PRMs), characterized by the sequence PXXP. wikipedia.orgnih.gov These motifs serve as binding sites for proteins containing Src Homology 3 (SH3) domains. nih.gov A key interaction partner is the Growth factor receptor-bound protein 2 (Grb2). wikipedia.org The binding of Gab2 to Grb2's SH3 domains is vital for linking Gab2 to upstream receptor tyrosine kinases, such as the EGFR, often through an intermediary protein like Shc. nih.govresearchgate.net This interaction is a critical step for the subsequent tyrosine phosphorylation of Gab2. spandidos-publications.com The interaction between proline-rich regions and SH3 domains is a common mechanism for assembling signaling complexes.
Multiple Tyrosine Phosphorylation Sites within the C-Terminal Tail
The extended, disordered C-terminal tail of Gab2 is a hub for signal integration, containing multiple tyrosine residues that can be phosphorylated by protein-tyrosine kinases. wikipedia.orgnih.gov Upon phosphorylation, these tyrosine residues become high-affinity docking sites for the SH2 domains of various downstream effector proteins. nih.govyoutube.com This recruitment is essential for activating subsequent signaling pathways. Key binding partners for phosphorylated Gab2 include:
SHP2 (PTPN11): A protein tyrosine phosphatase that binds to specific phosphotyrosine residues on Gab2, leading to the activation of the Ras/ERK/MAPK signaling pathway. spandidos-publications.comnih.gov The interaction with SHP2 is crucial for cell adhesion and migration. nih.gov
p85 subunit of PI3K: The binding of the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) to phosphorylated tyrosines (Y452, Y476, and Y584) on Gab2 activates the PI3K/AKT pathway, which is critical for cell growth and survival. nih.gov
Crk family proteins: Gab2 also contains YXXP motifs that, when phosphorylated, can bind to Crk adapter proteins, potentially leading to the activation of the JNK signaling pathway. spandidos-publications.com
Phospholipase C-γ (PLCγ): PLCγ can also be recruited to phosphorylated Gab2, contributing to the diversification of downstream signals. nih.govnih.gov
Structural Basis for Interactions with Upstream Receptors and Downstream Effectors
Gab2 functions as a central node, connecting upstream receptor activation to a variety of downstream signaling pathways. Its ability to do so is rooted in its modular structure.
Upon stimulation by EGF, the EGFR undergoes autophosphorylation on multiple tyrosine residues in its cytoplasmic tail. researchgate.netnih.gov This creates docking sites for SH2 domain-containing proteins like Grb2. researchgate.net Grb2, in turn, uses its SH3 domains to recruit Gab2 via its proline-rich motifs. spandidos-publications.comresearchgate.net This brings Gab2 into proximity with protein-tyrosine kinases, which then phosphorylate Gab2 on its C-terminal tyrosine residues. spandidos-publications.com
Once phosphorylated, Gab2 acts as a scaffold, recruiting and activating multiple downstream effectors simultaneously. The binding of SH2 domains from proteins like SHP2 and the p85 subunit of PI3K to specific phosphotyrosine sites on Gab2 is a prime example of how Gab2 integrates and amplifies signals. nih.govresearchgate.net For instance, the binding of SHP2 to two phosphorylated tyrosine residues on Gab2 acts as a molecular switch, relieving SHP2's autoinhibition and activating its phosphatase activity, which is a key step in activating the Ras-ERK pathway. nih.gov Similarly, the recruitment of PI3K leads to the generation of PIP3, which can create a positive feedback loop by binding to Gab2's PH domain, further enhancing membrane recruitment and signaling. wikipedia.org
| Interacting Protein | Gab2 Domain/Motif | Key Downstream Pathway |
| Grb2 | Proline-Rich Motifs (PXXP) wikipedia.orgnih.gov | Links Gab2 to upstream receptors spandidos-publications.com |
| SHP2 | Phosphotyrosine sites (e.g., Y614, Y643 in human Gab2) nih.govnih.gov | Ras/ERK Pathway spandidos-publications.comnih.gov |
| PI3K (p85 subunit) | Phosphotyrosine sites (Y452, Y476, Y584) nih.gov | PI3K/AKT Pathway spandidos-publications.comnih.gov |
| Crk | Phosphotyrosine sites (YXXP) spandidos-publications.com | JNK Pathway spandidos-publications.com |
| PLCγ | Phosphotyrosine sites nih.govnih.gov | Phospholipase C signaling |
Mechanisms of Tyrosine Phosphorylation and Dephosphorylation of Egf Receptor Substrates E.g., Gab2
EGFR-Mediated Phosphorylation of Substrate Tyrosine Residues
Upon stimulation with epidermal growth factor (EGF), the EGF receptor (EGFR) undergoes a conformational change and autophosphorylates, creating docking sites for various signaling proteins. Gab2 is recruited to the activated EGFR complex, not directly, but typically through its association with the adaptor protein Grb2. wikipedia.org The SH2 domain of Grb2 binds to phosphorylated tyrosine residues on the activated EGFR, while its SH3 domains bind to proline-rich sequences on Gab2. This "bridging" action brings Gab2 into the proximity of the receptor and the plasma membrane, where it can be subsequently phosphorylated by associated kinases. Studies in rat hepatocytes have shown that this EGF-dependent tyrosine phosphorylation of Gab2 is essential for downstream signals leading to DNA synthesis. Interestingly, this process can occur independently of Gab2's pleckstrin homology (PH) domain, which in other contexts helps to tether the protein to the plasma membrane.
Contribution of Other Receptor Tyrosine Kinases to Gab2 Phosphorylation (e.g., Flt3, c-Kit, IL-3R, c-Mpl)
Gab2 is a versatile substrate, phosphorylated in response to a wide array of receptor tyrosine kinases (RTKs) and cytokine receptors, particularly in hematopoietic cells.
Flt3: The FMS-like tyrosine kinase 3 (Flt3) is crucial in hematopoietic stem cell regulation. Upon binding its ligand (FL), Flt3 autophosphorylates on several of its own tyrosine residues, including Y768, Y955, and Y969. researchgate.net These phosphorylated sites serve as docking points for the Grb2 adaptor protein, which in turn recruits Gab2 to the active receptor complex. researchgate.netnih.gov This association leads to the tyrosine phosphorylation of Gab2 itself, amplifying signals that activate pathways like the PI3K/AKT and Ras/MAPK cascades. researchgate.netnih.govnih.gov
c-Kit: The stem cell factor receptor, c-Kit, is vital for hematopoiesis. Activation of c-Kit leads to the tyrosine phosphorylation of Gab2. researchgate.net This is mediated, at least in part, by the non-receptor tyrosine kinase Src, which is activated downstream of c-Kit. researchgate.net This phosphorylation is critical for the subsequent activation of the PI3K/Akt pathway. researchgate.net
IL-3R: The receptor for interleukin-3 (IL-3), a key cytokine for hematopoietic cell proliferation, also signals through Gab2. IL-3 stimulation induces the tyrosine phosphorylation of Gab2, which is implicated in the regulation of the Erk MAP kinase pathway and cell proliferation. nih.gov
c-Mpl: The thrombopoietin (TPO) receptor, c-Mpl, activates members of the Janus kinase (JAK) family, specifically JAK2 and TYK2. As discussed below, JAK2 is a potent kinase for Gab2, providing a clear pathway from c-Mpl activation to Gab2 phosphorylation.
Table 1: Receptor and Non-Receptor Tyrosine Kinases Responsible for Gab2 Phosphorylation
| Kinase Family | Specific Kinase | Associated Upstream Receptor/Signal | Reference |
|---|---|---|---|
| Receptor Tyrosine Kinase (RTK) | EGFR (via associated kinases) | EGF | wikipedia.org |
| Receptor Tyrosine Kinase (RTK) | Flt3 (via associated kinases) | Flt3-Ligand | researchgate.netnih.gov |
| Receptor Tyrosine Kinase (RTK) | c-Kit (via Src) | Stem Cell Factor | researchgate.net |
| Cytokine Receptor | IL-3R (via associated kinases) | Interleukin-3 | nih.gov |
| Cytokine Receptor | c-Mpl (via JAK2) | Thrombopoietin (TPO) | |
| Cytokine Receptor | G-CSFR (via Lyn, JAK2, Syk) | G-CSF | wikipedia.org |
| Non-Receptor Tyrosine Kinase | Src family (Src, Lyn) | c-Kit, G-CSFR, EGFR | researchgate.net |
| Non-Receptor Tyrosine Kinase | JAK2 | G-CSFR, c-Mpl, BCR-ABL | nih.govspandidos-publications.comwikipedia.org |
| Non-Receptor Tyrosine Kinase | ZAP-70 | T-Cell Receptor (TCR) | |
| Non-Receptor Tyrosine Kinase | Syk | G-CSFR | |
| Non-Receptor Tyrosine Kinase | PTK6 (indirectly, via Src activation) | EGFR, ERBB2 |
Role of Non-Receptor Tyrosine Kinases in Substrate Phosphorylation (e.g., Src, JAK2, ZAP-70, Btk/PTK6)
Non-receptor tyrosine kinases (NRTKs) are critical effectors that are often activated by RTKs and cytokine receptors to phosphorylate downstream targets like Gab2.
Src Family Kinases: Src and its family members, such as Lyn, play a pivotal role. Src is involved in Gab2 phosphorylation downstream of c-Kit and can augment EGFR signaling. researchgate.net In response to Granulocyte Colony-Stimulating Factor (G-CSF), the Src-family kinase Lyn, but not JAK2, was found to be responsible for Gab2 phosphorylation, linking it to myeloid differentiation.
JAK2: Janus kinase 2 (JAK2) is a key mediator of cytokine signaling. Following G-CSF stimulation, JAK2 associates with and directly phosphorylates Gab2. nih.govwikipedia.org This phosphorylation is crucial for activating the Erk1/2 pathway and promoting cell proliferation. nih.govwikipedia.org JAK2 is also activated by the TPO receptor c-Mpl and is involved in signaling from the oncogenic fusion protein BCR-ABL. spandidos-publications.com
ZAP-70: In the context of the immune system, Gab2 is phosphorylated by ZAP-70 upon T-cell antigen receptor (TCR) stimulation. This phosphorylation event, however, leads to the recruitment of inhibitory molecules, positioning Gab2 as a negative regulator of TCR signaling.
Btk/PTK6: The roles of Bruton's tyrosine kinase (Btk) and Protein Tyrosine Kinase 6 (PTK6) are more indirect. PTK6 can directly phosphorylate and activate Src, which in turn can phosphorylate Gab2. Btk is a member of the Tec family of kinases involved in B-cell receptor signaling; it can be activated by Grb2, suggesting it operates within the same signaling complexes as Gab2, though direct phosphorylation of Gab2 by Btk is less characterized.
Site-Specific Phosphorylation Dynamics (e.g., Tyr5, Tyr452, Tyr627, Tyr659, Tyr768, Tyr955, Tyr969)
The specific tyrosine residues phosphorylated on Gab2 determine which downstream effectors are recruited, thus defining the ultimate biological outcome.
Tyr5: While synthetic peptides corresponding to Phospho-Tyr5 of EGF Receptor Substrate 2 are commercially available for in vitro assays, there is a notable lack of published scientific literature detailing a specific biological role or the identity of the kinase(s) responsible for phosphorylating the Tyr5 residue of Gab2 in vivo.
Tyr452: This residue is a well-established binding site for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K). nih.gov Its phosphorylation is reduced upon inhibition of Flt3, indicating it is a key downstream target of this receptor. nih.gov It is also phosphorylated in a JAK2-dependent manner in cells with the BCR-ABL fusion protein.
Tyr614 and Tyr643: These two C-terminal tyrosine residues are the primary docking sites for the SH2 domains of the protein tyrosine phosphatase SHP2. nih.gov Following IL-2 stimulation in T-cells, SHP-2 binds to both sites, and mutation of Tyr614 is sufficient to abolish the interaction, preventing downstream Erk activation. In G-CSF signaling, Tyr643 was identified as a major target of JAK2 phosphorylation, and its mutation inhibited the binding of Shp2 to Gab2. wikipedia.org
Tyr627 and Tyr659: These specific tyrosine residues are the well-characterized SHP2 binding sites on the closely related protein, Gab1. nih.gov In Gab2, the analogous function is served by Tyr614 and Tyr643.
Tyr768, Tyr955, and Tyr969: These tyrosine residues are not sites on Gab2. They are autophosphorylation sites on the Flt3 receptor itself. researchgate.net The phosphorylation of these sites on Flt3 creates the docking sites that recruit the Grb2-Gab2 complex to the receptor, initiating the signaling cascade. researchgate.net
Table 2: Characterized Tyrosine Phosphorylation Sites on Gab2 and Their Function
| Phosphorylation Site | Recruited Protein / Function | Upstream Kinase(s) | Reference |
|---|---|---|---|
| Tyr452 | Binds p85 subunit of PI3K, activates PI3K/Akt pathway | Flt3-dependent kinases, JAK2 | nih.gov |
| Tyr614 | Binds SH2 domains of SHP2, critical for SHP2 recruitment | IL-2R-dependent kinases | |
| Tyr643 | Binds SH2 domains of SHP2, activates Ras/Erk pathway | JAK2 | wikipedia.orgnih.gov |
Regulation by Protein Tyrosine Phosphatases (PTPs)
The signaling initiated by tyrosine phosphorylation is tightly controlled and must be terminated. This is accomplished by protein tyrosine phosphatases (PTPs), which remove the phosphate (B84403) groups from tyrosine residues. The primary PTP associated with Gab2 is SHP2 (SH2-domain-containing phosphatase 2). nih.gov However, SHP2's role is complex; rather than simply dephosphorylating and inactivating Gab2, its recruitment to phosphorylated Tyr614 and Tyr643 activates SHP2's own phosphatase activity. nih.gov This activated SHP2 can then act on other substrates within the signaling complex, and is essential for the activation of the Ras-Erk pathway downstream of Gab2. While SHP2 has been suggested to dephosphorylate Gab2 on certain residues, its main role upon recruitment appears to be the propagation of the signal. In EGF signaling, SHP2 recruited by the related Gab1 protein was shown to dephosphorylate the substrate paxillin.
Interplay with Serine/Threonine Phosphorylation (e.g., S159, S160, S210, T391, S211, S613, S620)
In addition to tyrosine phosphorylation, Gab2 is also heavily phosphorylated on serine and threonine residues. These modifications often serve as a negative feedback mechanism to attenuate or terminate the signal.
S159: The kinase Akt, a downstream effector of the PI3K pathway, phosphorylates Gab2 on Ser159. nih.gov This phosphorylation event inhibits Gab2's tyrosine phosphorylation, thereby creating a negative feedback loop that dampens the very pathway that led to its activation. nih.gov
S210 and T391: Following growth factor stimulation, Gab2 is phosphorylated on Ser210 and Thr391 in a PI3K-dependent manner. researchgate.net These phosphorylated sites serve as a docking platform for 14-3-3 proteins. The binding of 14-3-3 disrupts the interaction between Gab2 and Grb2, effectively uncoupling Gab2 from the upstream receptor and terminating the signal. researchgate.net
ERK/RSK-mediated sites (S613, S623): The Ras/MAPK pathway, which is activated by Gab2, also feeds back to shut down the signal. The MAPK pathway kinases ERK1/2 and their substrate RSK can phosphorylate Gab2 on multiple sites, including Ser613 and Ser623. This phosphorylation can inhibit the recruitment of both SHP2 and the p85 subunit of PI3K, providing a robust mechanism to curtail Gab2-dependent signaling and cell motility.
Table 3: Regulatory Serine/Threonine Phosphorylation Sites on Gab2
| Phosphorylation Site | Regulatory Function | Upstream Kinase | Reference |
|---|---|---|---|
| Ser159 | Inhibits Gab2 tyrosine phosphorylation | Akt | nih.gov |
| Ser210 / Thr391 | Recruits 14-3-3 proteins, uncouples Gab2 from Grb2 | PI3K-dependent kinases | researchgate.net |
| Ser613 | Inhibits SHP2 recruitment | ERK1/2 | |
| Ser623 | Altered upon PIK3R1 loss, involved in signaling activation | Unknown, regulated by ERK/RSK pathway |
Cellular Localization and Dynamic Trafficking in Signaling Regulation
Plasma Membrane Recruitment and Anchorage Mechanisms
The initiation of the EGFR signaling cascade necessitates the recruitment of various substrate and effector proteins to the plasma membrane. For members of the Eps8 family, including EPS8L2, this recruitment is a critical first step in their activation and function. Upon ligand binding, EGFR undergoes a conformational change and dimerization, leading to the activation of its intrinsic kinase domain and the trans-phosphorylation of several tyrosine residues on its cytoplasmic tail. nih.gov These phosphorylated tyrosines serve as docking sites for proteins containing Src Homology 2 (SH2) or Phosphotyrosine-Binding (PTB) domains.
While direct binding of EPS8L2 to EGFR has not been definitively shown, the closely related family member, Eps8, associates with the activated EGFR. nih.govembopress.org This association, however, does not appear to be mediated by a conventional SH2 domain. nih.govembopress.org Instead, Eps8 family members, including EPS8L2, are known to form complexes with other adaptor proteins. For instance, all Eps8 family members, including EPS8L2, have been shown to co-immunoprecipitate with endogenous Abi1, a component of the WAVE regulatory complex involved in actin dynamics. nih.gov
Furthermore, the Eps8 family of proteins can be part of a larger complex involving Sos-1, a guanine (B1146940) nucleotide exchange factor for Ras and Rac. nih.gov This complex can be recruited to the plasma membrane by activated receptor tyrosine kinases (RTKs) through the adaptor protein Grb2. nih.gov This suggests that EPS8L2's recruitment to the plasma membrane is likely a multi-step process involving protein-protein interactions within a larger signaling complex.
A crucial aspect of the localization of Eps8 family members is their interaction with the actin cytoskeleton. nih.gov Eps8L1 and EPS8L2, much like Eps8, have been found to co-precipitate with actin and are enriched in platelet-derived growth factor (PDGF)-induced, F-actin-rich membrane ruffles. nih.gov This interaction with actin is thought to be essential for anchoring these proteins at sites of active signaling and actin remodeling at the plasma membrane. nih.gov
Receptor Internalization and Substrate Dynamics
Following activation, the EGFR and its associated signaling molecules are internalized into the cell through endocytosis, a process critical for attenuating or modifying the signaling output. nih.gov This trafficking of the activated receptor-substrate complex from the plasma membrane into endosomal compartments is a key mechanism for signal regulation.
The dynamics of EGFR internalization are complex and can be influenced by the concentration of the EGF ligand. elifesciences.org While high concentrations of EGF can lead to rapid receptor internalization, lower, more physiologically relevant concentrations result in a slower, kinase-dependent endocytosis. elifesciences.org
The involvement of Eps8 family members in the endocytic trafficking of EGFR is an area of active investigation. Eps8 itself has been shown to coordinate EGFR signaling with trafficking through Rab5, a key regulator of early endosomes. nih.gov Given the functional redundancy observed among Eps8 family members, it is plausible that EPS8L2 also plays a role in the endosomal sorting and signaling of internalized EGFR. nih.gov
Confocal microscopy studies have demonstrated that upon EGF stimulation, phosphorylated EGFR co-localizes with markers of early endosomes. researchgate.net The presence of signaling adaptor proteins within these endosomes is critical for the propagation of downstream signals from this subcellular location. The interaction of EPS8L2 with the actin cytoskeleton may also influence the endocytic process itself, as actin dynamics are intimately involved in the formation and movement of endocytic vesicles.
Subcellular Compartmentalization and Signal Modulation
The journey of EPS8L2 does not end with internalization. Its localization within different subcellular compartments is key to its ability to modulate signaling pathways. While initially recruited to the plasma membrane, EPS8L2 is also found in the cytosol and has a predicted localization to the centrosome. proteinatlas.org This diverse distribution suggests that EPS8L2 may have functions beyond its initial role in EGFR signaling at the cell surface.
The compartmentalization of signaling molecules allows for the specific activation of downstream pathways. For instance, signaling from the plasma membrane can differ significantly from signaling from endosomes. Activated EGFR at the cell surface has been shown to promote cell proliferation, while internalized, activated EGFR can stimulate other pathways, including apoptosis, in certain cellular contexts. nih.gov
The ability of EPS8L1 and EPS8L2 to activate the Rac-GEF activity of Sos-1 suggests a direct role in modulating the actin cytoskeleton from these various subcellular locations. nih.gov By being part of a complex that can activate Rac, EPS8L2 can influence processes such as membrane ruffling and cell migration. nih.govuniprot.org The expression of EPS8L2 has been observed in various tissues, including the developing naris externis, nasal cartilage, skin, kidney, and adrenal gland, highlighting its potential importance in a variety of cellular contexts. nih.gov
The following table summarizes the key interacting partners of the Eps8 family, providing insight into the potential molecular complexes involving EPS8L2.
| Interacting Protein | Family Member(s) | Functional Significance | Reference |
| Abi1 | Eps8, Eps8L1, EPS8L2, Eps8L3 | Component of the WAVE complex, linking signaling to actin remodeling. | nih.gov |
| Sos-1 | Eps8, Eps8L1, EPS8L2 | Guanine nucleotide exchange factor for Ras and Rac, activating downstream signaling. | nih.gov |
| Actin | Eps8, Eps8L1, EPS8L2 | Key component of the cytoskeleton, involved in cell structure and motility. | nih.gov |
| EGFR | Eps8 | Receptor tyrosine kinase that initiates the signaling cascade. | nih.govembopress.org |
| Grb2 | Eps8 (in complex with Sos-1) | Adaptor protein that recruits signaling complexes to activated receptors. | nih.gov |
Molecular Interactions and Downstream Signaling Pathways Mediated by Phosphorylated Gab2
Recruitment of Adaptor Proteins (e.g., Grb2, Crk, Nck, Shc)
Upon activation of receptor tyrosine kinases (RTKs) or non-RTK receptors, Gab2 is recruited to the plasma membrane. wikipedia.org This recruitment is often facilitated by the Growth factor receptor-bound protein 2 (Grb2), which binds to phosphorylated tyrosine residues on the activated receptor via its SH2 domain. researchgate.net Subsequently, the SH3 domains of Grb2 can interact with proline-rich motifs within Gab2, bringing Gab2 into the proximity of the activated receptor complex. wikipedia.orgnih.gov In some contexts, another adaptor protein, Shc, can also act as a bridge between Gab2 and activated receptors. researchgate.net
Once localized at the membrane, Gab2 becomes tyrosine-phosphorylated, creating binding sites for the SH2 domains of other adaptor proteins like Crk and Nck. wikipedia.orgnih.gov These adaptor proteins, in turn, recruit additional effector molecules, further amplifying and diversifying the downstream signal. wikipedia.org For instance, upon stimulation by various growth factors, Gab2 can form a complex with Grb2 and Shc. wikipedia.org This initial interaction is crucial for the subsequent rapid tyrosine phosphorylation of Gab2, which then serves as a platform for the assembly of larger signaling complexes. nih.govspandidos-publications.com
Interaction with SH2 Domain-Containing Enzymes and Effectors
The tyrosine-phosphorylated sites on Gab2 act as high-affinity binding motifs for the SH2 domains of various enzymes and effector proteins, directly linking Gab2 to the activation of major signaling pathways. nih.govspandidos-publications.com
Phosphatidylinositol 3-Kinase (PI3K) and the PI3K/Akt Pathway
The interaction between phosphorylated Gab2 and the p85 regulatory subunit of Phosphatidylinositol 3-Kinase (PI3K) is a critical event in the activation of the PI3K/Akt signaling pathway. nih.govresearchgate.net Specific tyrosine residues on Gab2, namely Y452, Y476, and Y584, have been identified as the primary binding sites for the p85 subunit. nih.govnih.gov This recruitment of PI3K to the plasma membrane leads to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov
PIP3, in turn, acts as a second messenger, recruiting and activating downstream effectors such as the serine/threonine kinase Akt. nih.gov Activated Akt then phosphorylates a wide range of substrates, promoting cell growth, proliferation, and survival. nih.gov Interestingly, a positive feedback loop exists where PIP3 can also bind to the pleckstrin homology (PH) domain of Gab2, enhancing its membrane recruitment and further promoting PI3K activation. nih.gov The Gab2-p85 interaction is essential for PI3K/Akt pathway activation in various cellular contexts, including in response to growth factors and in certain types of leukemia. nih.govnih.gov
SH2 Domain-Containing Protein Tyrosine Phosphatase (SHP2) and the Ras/MAPK/ERK Pathway
Phosphorylated Gab2 is a major binding partner for the SH2 domain-containing protein tyrosine phosphatase (SHP2). wikipedia.orgnih.gov The binding of SHP2 to specific phosphotyrosine residues on Gab2, particularly Y614 and Y643, is crucial for the activation of the Ras/MAPK/ERK signaling pathway. nih.govnih.gov This interaction relieves the auto-inhibition of SHP2's phosphatase domain, leading to its activation. nih.gov
Activated SHP2 is then thought to dephosphorylate specific substrates that ultimately lead to the activation of the Ras GTPase. nih.gov Ras, in its active GTP-bound state, initiates a kinase cascade involving Raf, MEK, and finally, the Extracellular signal-regulated kinases (ERK1/2). nih.govnih.gov The ERK kinases then translocate to the nucleus to regulate the activity of transcription factors involved in cell proliferation and differentiation. nih.gov The Gab2-SHP2 interaction is a critical node in signaling downstream of numerous receptors, and its dysregulation is implicated in various cancers. nih.govnih.gov Studies have shown that the mutation of the SHP2 binding sites on Gab2 can inhibit EGF-induced ERK activation. nih.govnih.gov
Signal Transducers and Activators of Transcription (STATs), particularly STAT5
Gab2 also plays a role in the activation of the JAK/STAT signaling pathway, particularly involving STAT5. nih.govnih.gov While the direct interaction between Gab2 and STAT5 is still being fully elucidated, evidence suggests that Gab2 is a component of a larger signaling complex that includes STAT5. researchgate.netnih.gov In some cellular contexts, constitutively active STAT5 has been shown to induce the tyrosine phosphorylation of Gab2, which then interacts with STAT5, p85, and Grb2. nih.gov
This Gab2-mediated assembly appears to be required for STAT5-induced cell proliferation by regulating both the PI3K/Akt and Ras/MAPK pathways. nih.gov In response to cytokines like Interleukin-2 (B1167480) (IL-2), STAT5 is activated and can form heterodimers. nih.gov The precise molecular details of how phosphorylated Gab2 contributes to STAT5 activation and function are an active area of research.
Phospholipase C gamma (PLCγ)
Phospholipase C gamma (PLCγ) is another SH2 domain-containing enzyme that can be recruited to phosphorylated Gab2. nih.govscienceopen.com This interaction has been observed in various cell types and signaling contexts. nih.govscienceopen.com Upon recruitment and activation, PLCγ hydrolyzes PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events are involved in a wide array of cellular responses, including proliferation, differentiation, and apoptosis. In osteoclasts, the binding of PLCγ2 to Gab2 is required for Gab2 phosphorylation and its recruitment to the RANK receptor, thereby regulating osteoclastogenesis. nih.gov
Formation of Multi-Protein Signaling Complexes
A key function of phosphorylated Gab2 is to act as a central hub for the assembly of large, multi-protein signaling complexes. wikipedia.orgcarlosibanezlab.se By simultaneously binding to a variety of adaptor proteins and effector enzymes, Gab2 integrates and amplifies signals emanating from activated receptors. nih.govspandidos-publications.com
For example, in response to Glial cell line-derived neurotrophic factor (GDNF), a large protein complex can assemble on the c-Ret receptor, containing tyrosine-phosphorylated forms of Shc, the p85 subunit of PI3K, Gab2, and SHP-2. carlosibanezlab.se This complex allows for the coordinated activation of both the PI3K/Akt and Ras/Erk pathways. carlosibanezlab.se The composition of these Gab2-centered signaling complexes can be dynamic and context-dependent, varying with the cell type, the specific stimulus, and the duration of the signal. This versatility allows Gab2 to orchestrate a diverse range of cellular outcomes in response to different extracellular cues. nih.govsdu.dk
Interactive Data Table: Key Molecular Interactions of Phosphorylated Gab2
| Interacting Protein | Key Binding Sites on Gab2 (Human) | Downstream Pathway/Function | Key Research Findings |
| Grb2 | Proline-rich domains | Recruitment to activated receptors | Forms a complex with Gab2 and Shc, facilitating Gab2 phosphorylation. wikipedia.orgnih.gov |
| Crk | Phosphotyrosine residues | Signal amplification and diversification | Binds to phosphorylated Gab2 to recruit other effectors. wikipedia.orgnih.gov |
| Nck | Phosphotyrosine residues | Signal amplification and diversification | Interacts with phosphorylated Gab2 as part of the signaling complex. wikipedia.org |
| Shc | Indirectly via receptor complexes | Bridging molecule for receptor association | Can mediate the association of Gab2 with activated receptors. researchgate.net |
| PI3K (p85) | Y452, Y476, Y584 | PI3K/Akt pathway activation | Essential for cell growth, proliferation, and survival signaling. nih.govnih.govnih.gov |
| SHP2 | Y614, Y643 | Ras/MAPK/ERK pathway activation | Crucial for cell proliferation and differentiation; dysregulated in cancer. nih.govnih.govnih.gov |
| STAT5 | Indirectly, part of a complex | JAK/STAT pathway modulation | Required for STAT5-induced cell proliferation. nih.govnih.gov |
| PLCγ | Phosphotyrosine residues | Calcium signaling and Protein Kinase C activation | Regulates processes like osteoclastogenesis. nih.govnih.govscienceopen.com |
Cross-Talk with Other Receptor Systems (e.g., Cytokine Receptors, G protein-coupled receptors)
The scaffolding protein Grb2-associated binder 2 (Gab2) is a critical nexus for signal transduction, integrating and modulating inputs from a diverse array of receptor systems beyond receptor tyrosine kinases (RTKs). Its function as a signaling hub is largely dependent on its phosphorylation status, which allows it to recruit a variety of downstream effectors. This section explores the pivotal role of phosphorylated Gab2 in mediating cross-talk with cytokine receptors and G protein-coupled receptors (GPCRs), thereby orchestrating a complex cellular communication network.
Cross-Talk with Cytokine Receptors
Phosphorylated Gab2 is a key player in the signaling cascades initiated by numerous cytokine receptors, translating extracellular signals into specific cellular responses, particularly in the context of inflammation and immunity. wikipedia.orgnih.gov
Inflammatory Cytokine Receptors:
Research has demonstrated that Gab2 is a central component in integrating signals from several inflammatory receptors, including tumor necrosis factor receptor 1 (TNFR1), interleukin-1 receptor (IL-1R), and Toll-like receptor 4 (TLR4). nih.gov Upon ligand binding to these receptors, the Src family kinase Fyn is activated, which in turn phosphorylates Gab2. nih.govnih.gov This phosphorylation event creates docking sites for SH2 domain-containing proteins.
Key interactions and downstream effects include:
Recruitment of SHP2 and PLCγ2: Phosphorylated Gab2 binds to the protein tyrosine phosphatase SHP2 and phospholipase C gamma 2 (PLCγ2). nih.gov
Activation of TAK1: This complex then activates TAK1 (transforming growth factor beta-activated kinase 1), a crucial kinase in pro-inflammatory signaling. nih.gov
MAPK and NF-κB Pathways: The activation of TAK1 leads to the subsequent activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor kappa B (NF-κB) pathway. nih.gov
Gene Expression: This signaling cascade ultimately results in the expression of genes encoding cell adhesion molecules, inflammatory cytokines, and chemokines. nih.govnih.gov
Studies using endothelial cells with silenced Gab2 have shown a significant reduction in the expression of inflammatory molecules in response to TNFα, IL-1β, and lipopolysaccharide (LPS), highlighting the critical role of Gab2 in mediating inflammatory responses. nih.gov
Interleukin Receptors:
Gab2 is also integral to the signaling pathways of other interleukins, such as IL-2 and IL-15, which are vital for lymphocyte regulation. In T-cells, stimulation with IL-2 or IL-15 leads to the phosphorylation of Gab2. nih.gov This phosphorylation is largely dependent on Janus kinase 3 (JAK3). nih.gov Phosphorylated Gab2 then recruits SHP2 and the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of the MAPK pathway. nih.gov Interestingly, the expression of Gab2 itself is upregulated upon T-cell activation, suggesting a mechanism for achieving specificity in cytokine signaling. nih.gov
Other Immune Receptors:
The function of Gab2 extends to other immune receptors as well. For instance, in macrophages, Gab2 is phosphorylated upon activation of Fcγ receptors, leading to the recruitment of p85 and SHP2, which is important for phagocytosis. nih.gov Furthermore, Gab2 is involved in signaling downstream of the high-affinity IgE receptor (FcεRI) in mast cells. nih.gov
| Cytokine Receptor Family | Specific Receptor | Upstream Kinase for Gab2 Phosphorylation | Key Gab2 Interacting Proteins | Major Downstream Pathways | Cellular Outcome |
|---|---|---|---|---|---|
| TNF Receptor Superfamily | TNFR1 | Fyn (Src Family Kinase) | SHP2, PLCγ2 | TAK1, MAPK, NF-κB | Inflammation, Expression of adhesion molecules and cytokines |
| IL-1 Receptor Family | IL-1R | Fyn (Src Family Kinase) | SHP2, PLCγ2 | TAK1, MAPK, NF-κB | Inflammation, Expression of adhesion molecules and cytokines |
| Toll-Like Receptor Family | TLR4 | Fyn (Src Family Kinase) | SHP2, PLCγ2 | TAK1, MAPK, NF-κB | Inflammation, Expression of adhesion molecules and cytokines |
| Common Gamma Chain (γc) Family | IL-2R, IL-15R | JAK3 | SHP2, p85 (PI3K) | MAPK | T-cell activation and proliferation |
| Fc Receptors | FcγR | - | p85 (PI3K), SHP2 | PI3K | Phagocytosis |
| Fc Receptors | FcεRI | - | p85 (PI3K), SHP2 | PI3K | Mast cell degranulation |
Cross-Talk with G Protein-Coupled Receptors (GPCRs)
While the role of Gab2 in RTK and cytokine receptor signaling is well-established, its involvement in GPCR-mediated signaling is an area of growing research. Gab2 can mediate interactions downstream of GPCRs, often through a mechanism known as receptor transactivation. wikipedia.orgnih.gov
GPCR-Mediated Transactivation of EGFR:
A significant mechanism of cross-talk involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) by GPCRs. nih.govnih.gov This process can occur through both ligand-dependent and ligand-independent pathways.
Ligand-Dependent Transactivation: Activation of a GPCR can lead to the activation of matrix metalloproteases (MMPs). nih.gov These enzymes cleave pro-heparin-binding EGF-like growth factor (pro-HB-EGF) on the cell surface, releasing the mature ligand, which then binds to and activates EGFR. nih.govwikipathways.org This EGFR activation can subsequently lead to the phosphorylation of Gab2 and the activation of its downstream signaling pathways.
Ligand-Independent Transactivation: In this mechanism, GPCR activation leads to the stimulation of intracellular protein tyrosine kinases, such as Src. nih.gov Src can then directly phosphorylate EGFR on specific tyrosine residues, initiating downstream signaling that can involve Gab2. nih.gov
Specific GPCR Subtypes and Gab2:
While detailed mechanisms for many GPCRs are still under investigation, evidence points to the involvement of Gab2 in signaling from specific GPCR families:
Gq/11-Coupled Receptors: Receptors that couple to Gαq/11 proteins activate phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). nih.govyoutube.com This can result in an increase in intracellular calcium and the activation of protein kinase C (PKC), which can in turn activate Src family kinases and potentially lead to Gab2 phosphorylation. Examples of such receptors include those for lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P). nih.govnih.govmdpi.com
Gi/o-Coupled Receptors: These receptors inhibit adenylyl cyclase and can also activate MAPK pathways, sometimes through βγ subunits of the G protein. nih.govmdpi.com The cross-talk between Gi/o-coupled receptors and RTKs can lead to Gab2-mediated signaling.
Gs-Coupled Receptors: Receptors coupled to Gαs stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. wikipedia.orgyoutube.com While direct links to Gab2 are less characterized, the β2-adrenergic receptor, a classic Gs-coupled receptor, is known to engage in cross-talk with EGFR, suggesting a potential for Gab2 involvement. nih.govwikipedia.orgnih.gov
| GPCR Family | Potential Specific Receptor | Potential Upstream Kinase for Gab2 Phosphorylation | Key Gab2 Interacting Proteins | Major Downstream Pathways | Potential Cellular Outcome |
|---|---|---|---|---|---|
| Gq/11-coupled | Lysophosphatidic acid (LPA) receptors, Sphingosine-1-phosphate (S1P) receptors | Src Family Kinases (via PLC/PKC) | SHP2, p85 (PI3K) | MAPK, PI3K/Akt | Cell proliferation, survival, migration |
| Gi/o-coupled | Dopamine D2-like receptors | Src Family Kinases (via EGFR transactivation) | SHP2, p85 (PI3K) | MAPK, PI3K/Akt | Regulation of neurotransmission, cell growth |
| Gs-coupled | β2-adrenergic receptor | Src Family Kinases (via EGFR transactivation) | SHP2, p85 (PI3K) | MAPK, PI3K/Akt | Smooth muscle relaxation, cardiac function |
The ability of phosphorylated Gab2 to integrate signals from such a wide range of receptor systems underscores its importance as a master regulator of cellular communication. This cross-talk allows cells to fine-tune their responses to complex extracellular environments, where multiple signaling pathways are often activated simultaneously.
Regulatory Mechanisms Modulating Gab2 Phosphorylation and Activity
Positive Feedback Loops in Gab2 Signaling
A significant positive feedback mechanism in Gab2 signaling involves the Phosphoinositide 3-kinase (PI3K)/AKT pathway. spandidos-publications.comnih.gov Upon activation by receptor tyrosine kinases (RTKs), Gab2 recruits the p85 regulatory subunit of PI3K. spandidos-publications.comnih.gov Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. nih.govwikipedia.org The pleckstrin homology (PH) domain of Gab2 can directly bind to these newly synthesized PIP3 molecules. spandidos-publications.comnih.gov This interaction enhances the recruitment of more Gab2 molecules to the plasma membrane, amplifying the PI3K/AKT signaling cascade. nih.gov This feedback loop is crucial for sustaining signals that promote cell survival and growth. spandidos-publications.comnih.gov The activity of PI3K is considered essential for the Gab2/SHP2/ERK signaling pathway, highlighting the interconnectedness of these signaling axes. nih.gov
Negative Feedback Regulation of Gab2
To prevent uncontrolled signaling, Gab2 is subject to several negative feedback mechanisms that attenuate its activity. These involve the recruitment of inhibitory proteins and phosphorylation events that terminate the signal.
A key mechanism for terminating Gab2 signaling involves the 14-3-3 family of proteins. nih.govnih.gov Following growth factor stimulation, Gab2 becomes phosphorylated on specific serine and threonine residues, creating binding sites for 14-3-3 proteins. nih.gov The binding of 14-3-3 proteins to Gab2 promotes the dissociation of the Gab2-Grb2 complex, effectively uncoupling Gab2 from the activated receptor and terminating the signal. nih.govnih.gov This represents a novel regulatory mechanism for attenuating tyrosine kinase signaling. nih.gov
Research has identified two specific phosphorylation sites on Gab2, Serine 210 (S210) and Threonine 391 (T391), that are crucial for recruiting 14-3-3 proteins. nih.gov Mutation of these sites leads to sustained association with the receptor, prolonged signaling, and enhanced cell proliferation. nih.govnih.gov The phosphorylation of these sites is dependent on the PI3K pathway, indicating a mechanism where an initial activation signal (PI3K) also triggers its own termination via a downstream kinase that phosphorylates S210 and T391. nih.gov
Table 1: Key Proteins and Phosphorylation Sites in 14-3-3-Mediated Gab2 Signal Termination
| Interacting Protein | Gab2 Phosphorylation Site(s) | Consequence of Interaction |
| 14-3-3 Proteins | Ser210, Thr391 | Promotes dissociation of Gab2 from Grb2, terminating receptor signaling. nih.govnih.gov |
| Grb2 | Not applicable | Binding to Gab2 is reduced by 14-3-3 protein association. nih.gov |
The Ras/MAPK pathway also initiates a negative feedback loop to control Gab2 activity through the p90 Ribosomal S6 Kinase (RSK). nih.govtandfonline.comnih.gov RSK, a downstream effector of the Ras/MAPK pathway, directly phosphorylates Gab2 on three conserved serine residues: S160, S211, and S620. nih.govresearchgate.net This phosphorylation does not affect Gab2's ability to bind to Grb2. nih.govtandfonline.comnih.gov Instead, it specifically inhibits the recruitment of the tyrosine phosphatase Shp2 to Gab2. nih.govtandfonline.comnih.gov Since the Gab2-Shp2 interaction is critical for promoting cell motility, this RSK-mediated phosphorylation serves to restrict Gab2-dependent cell migration. nih.govtandfonline.com Expressing a Gab2 mutant that cannot be phosphorylated by RSK leads to an invasive-like phenotype and increased cell motility in mammary epithelial cells. nih.govtandfonline.comnih.gov
Table 2: RSK-Dependent Phosphorylation Sites on Gab2 and Their Functional Impact
| Phosphorylation Site | Kinase | Effect on Protein Interaction | Functional Outcome |
| Ser160, Ser211, Ser620 | RSK | Inhibits recruitment of Shp2. nih.govresearchgate.net | Restricts Gab2-dependent epithelial cell motility. nih.govnih.gov |
| Ser613 | ERK1/2 | Modulates Shp2 recruitment. nih.gov | Attenuates Gab2 signaling. nih.gov |
Protein tyrosine phosphatases (PTPs) play a critical role in downregulating Gab2 signaling by dephosphorylating key tyrosine residues. The Src homology region 2 domain-containing phosphatase 1 (SHP-1) is one such phosphatase. In response to signaling by the receptor activator of nuclear factor kappa-B ligand (RANKL), the Src family kinase Lyn can activate SHP-1. researchgate.net Activated SHP-1 then forms a complex with Gab2, leading to its dephosphorylation and thereby impeding downstream signaling pathways that are involved in osteoclast development. researchgate.net Impairment of the SHP-1 and Gab2 association results in sustained Gab2 phosphorylation. researchgate.net
While the related phosphatase SHP2 is primarily known as a positive regulator of the Ras/MAPK pathway when recruited by Gab proteins, the broader family of PTPs, including SHP1, provides a crucial mechanism for signal termination through dephosphorylation. spandidos-publications.comnih.gov
Ubiquitination-Dependent Regulation of EGFR and Indirect Effects on Substrate Stability/Activity
The stability and activity of Gab2 are indirectly regulated by the ubiquitination status of the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR recruits the adaptor protein Grb2, which in turn recruits the E3 ubiquitin ligase Cbl. nih.gov Cbl-mediated ubiquitination of the EGFR is a critical signal for the receptor's internalization into clathrin-coated pits and subsequent degradation. nih.gov
Since Gab2 is recruited to the activated EGFR via Grb2, any process that promotes the downregulation of the receptor will consequently limit the duration of Gab2 signaling. nih.gov By facilitating the removal of EGFR from the cell surface, Cbl-dependent ubiquitination indirectly controls the temporal window during which Gab2 can be tyrosine phosphorylated and active. nih.gov
Furthermore, other E3 ligases, such as SMURF2, have been shown to interact with and ubiquitinate EGFR. Interestingly, SMURF2-mediated ubiquitination appears to be protective, stabilizing EGFR levels. nih.gov This highlights a complex regulatory network where different ubiquitin ligases can have opposing effects on receptor stability, thereby indirectly modulating the signaling capacity of substrates like Gab2.
Allosteric Regulation and Conformational Changes
Allosteric regulation, where binding of an effector molecule at one site on a protein influences its activity at another, is a fundamental mechanism for controlling protein function. nih.gov The function of scaffolding proteins like Gab2 is dependent on their ability to adopt specific three-dimensional conformations that facilitate protein-protein interactions.
Binding events, such as the phosphorylation of tyrosine residues on Gab2, create docking sites for SH2 domain-containing proteins like PI3K and Shp2. wikipedia.org The binding of these effector proteins can induce further conformational changes in Gab2, a process that can be viewed through the lens of allostery. nih.gov For instance, the binding of the bis-phosphorylated Gab1 (a related protein) to both SH2 domains of SHP2 reorganizes their relative orientations and elicits changes in SHP2 dynamics, leading to its activation. biorxiv.org This suggests that the interaction is not merely a static docking event but a dynamic process involving reciprocal conformational adjustments.
Similarly, the binding of 14-3-3 proteins or the phosphorylation by kinases like RSK likely induces conformational shifts in Gab2 that sterically hinder its interaction with other signaling partners like Grb2 or Shp2, respectively. nih.govnih.gov These allosteric transitions are crucial for the rapid and precise modulation of Gab2's ability to assemble and disassemble signaling complexes, allowing the cell to fine-tune its response to external stimuli. nih.gov
Biological Roles of Gab2 Phosphorylation in Cellular Physiology Non Human/in Vitro Models
Regulation of Cell Proliferation and Growth
Phosphorylation of Gab2 is a key event in the regulation of cell proliferation and growth, primarily through the activation of the Ras/MAPK and PI3K/Akt signaling pathways. nih.govnih.gov Overexpression of Gab2 in non-transformed human mammary epithelial cells (MCF-10A) leads to increased proliferation and a reduced dependency on epidermal growth factor (EGF) and other growth factors. nih.gov This proliferative effect is mediated through the recruitment of SHP2 to phosphorylated tyrosine residues on Gab2, which subsequently activates the ERK signaling pathway. nih.gov
In the context of granulocyte colony-stimulating factor (G-CSF) signaling in myeloid cells, tyrosine phosphorylation of Gab2 is associated with enhanced Akt activity, which is linked to differentiation rather than proliferative responses. nih.gov However, in other contexts, such as in hematopoietic stem cells (HSCs), Gab2 plays a role in modulating the growth response to early-acting cytokines. nih.gov Studies on Gab2 mutant mice with deletions of STAT5 have shown a reduced growth response of c-Kit+Lin-Sca-1+ (KLS) cells to these cytokines, indicating a role for Gab2 in progenitor cell proliferation. nih.govnih.gov
Furthermore, negative feedback mechanisms also regulate Gab2's proliferative signals. For instance, phosphorylation of Gab2 on serine residues S210 and T391 by downstream kinases leads to the recruitment of 14-3-3 proteins, which terminates signaling and can inhibit cell proliferation. nih.gov
Table 1: Research Findings on Gab2 Phosphorylation and Cell Proliferation/Growth
| Cell Type/Model | Stimulus | Key Findings | Downstream Pathways | Reference |
|---|---|---|---|---|
| MCF-10A Mammary Epithelial Cells | Overexpression | Increased proliferation and reduced dependency on EGF. | SHP2/ERK | nih.gov |
| Myeloid Cells | G-CSF | Enhanced Akt activity, associated with differentiation. | Akt | nih.gov |
| Murine Hematopoietic Progenitors (KLS cells) | Early-acting cytokines | Reduced growth response in Gab2/STAT5 mutant mice. | Not specified | nih.govnih.gov |
Modulation of Cell Differentiation
The phosphorylation of Gab2 is also instrumental in directing cell differentiation processes in various lineages. In the myeloid lineage, G-CSF-induced tyrosine phosphorylation of Gab2 is linked to enhanced myeloid differentiation. nih.gov This process is dependent on the kinase Lyn and is associated with increased Akt activity. nih.gov
In the context of T-helper (Th) cells, Gab2 has been identified as a regulator of Th2 cell differentiation. nih.gov Gab2 is preferentially expressed in human Th2 cells, and its expression is regulated by IL-4 and the transcription factor STAT6. nih.gov Knockdown or overexpression of Gab2 in activated T cells demonstrated its role in positively regulating the expression of Th2 cytokines like IL-4 and IL-13, thus influencing the differentiation of this T cell subset. nih.gov
Studies on neural progenitor cells have established protocols for differentiation towards striatal GABAergic neurons, a process that can be influenced by signaling pathways where Gab2 is a known upstream regulator. nih.gov While direct phosphorylation of Gab2 at Tyr5 was not explicitly detailed in these differentiation protocols, the involvement of growth factor signaling pathways suggests a potential role for Gab2 phosphorylation. nih.gov
Table 2: Research Findings on Gab2 Phosphorylation and Cell Differentiation
| Cell Type/Model | Stimulus/Context | Key Findings | Downstream Pathways/Regulators | Reference |
|---|---|---|---|---|
| Myeloid Cells | G-CSF | Promotes myeloid differentiation. | Lyn, Akt | nih.gov |
Control of Cell Migration and Adhesion
Gab2 phosphorylation is a critical regulator of cell migration and adhesion, particularly in hematopoietic cells. nih.gov Upon β1-integrin engagement on Ba/F3 hematopoietic cells, Gab2 undergoes rapid tyrosine phosphorylation, leading to its association with Syk kinase, SHP-2, and the p85 subunit of PI3-kinase. nih.gov This signaling complex is crucial for cell adhesion and migration. Overexpression of a mutant Gab2 lacking the SHP-2 binding sites significantly impairs Ba/F3 cell adhesion and migration, highlighting the importance of this interaction. nih.gov The activation of PI3-kinase downstream of Gab2 phosphorylation is essential for these processes, while Erk kinase activation appears to be unaltered. nih.gov
In mammary epithelial cells, overexpression of Gab2 promotes enhanced cell migration by modulating the activation of the Rho GTPase family, a process that is dependent on the SHP2-binding sites of Gab2. nih.gov Furthermore, feedback mechanisms exist to control Gab2-driven motility. The kinase RSK, downstream of the Ras/MAPK pathway, phosphorylates Gab2 on three serine residues, which in turn inhibits the recruitment of Shp2 and restricts epithelial cell motility. nih.gov
Table 3: Research Findings on Gab2 Phosphorylation and Cell Migration/Adhesion
| Cell Type/Model | Stimulus/Context | Key Findings | Downstream Pathways/Regulators | Reference |
|---|---|---|---|---|
| Ba/F3 Hematopoietic Cells | β1-integrin cross-linking | Promotes cell adhesion and migration. | Syk, SHP-2, PI3-kinase | nih.gov |
| MCF-10A Mammary Epithelial Cells | Overexpression | Enhanced cell migration. | SHP2, Rho GTPases | nih.gov |
Influence on Apoptosis and Cell Survival
The phosphorylation of Gab2 plays a dual role in the regulation of apoptosis and cell survival, largely mediated by the PI3K/Akt and Ras/ERK pathways. nih.gov Activation of these pathways downstream of Gab2 phosphorylation generally promotes cell survival. In B-cells, Gab1/Gab2 regulate cell survival via the SHP2/ERK and PI3K/AKT pathways. nih.gov
In the context of G-CSF signaling, Gab2 phosphorylation is linked to enhanced Akt activity, a well-known survival signal, although in this specific model, it was more closely associated with differentiation. nih.gov Conversely, disruption of Gab2 signaling can lead to apoptosis. For example, ablation of Gab2 in certain breast cancer cell lines results in increased apoptosis. nih.gov Furthermore, negative feedback regulation of Gab2 signaling, such as through 14-3-3 protein binding to phosphorylated serine residues, can impact cell survival by terminating pro-survival signals. nih.gov
Table 4: Research Findings on Gab2 Phosphorylation and Apoptosis/Cell Survival
| Cell Type/Model | Context | Key Findings | Downstream Pathways | Reference |
|---|---|---|---|---|
| B-Cells | General | Gab2 regulates cell survival. | SHP2/ERK, PI3K/AKT | nih.gov |
| Breast Cancer Cell Lines | Gab2 ablation | Increased apoptosis. | Not specified | nih.gov |
Hematopoietic Cell Function and Development
Gab2 is a key signaling molecule in hematopoietic cell function and development, downstream of several cytokine receptors like c-Kit, IL-3R, and Flt3. nih.gov Its phosphorylation is critical for the long-term multilineage competitive repopulating activity of hematopoietic stem cells (HSCs). nih.govnih.gov Gab2 knockout mice exhibit defects in the function of various hematopoietic cell types. nih.govnih.gov
In a synergistic manner with STAT5, Gab2 promotes HSC maintenance and self-renewal. nih.govnih.gov Fetal liver cells from mice lacking both Gab2 and STAT5 show a significant reduction in HSC numbers, reduced HSC survival, and a dramatic loss of self-renewal capacity. nih.gov Gab2 is also critical for the response of committed colony-forming units (CFU-C) and multipotent progenitors to hematopoietic cytokines. nih.gov
In the context of β1-integrin signaling, Gab2 phosphorylation regulates the adhesion and migration of hematopoietic progenitor cells, which is essential for their proper localization and function within the bone marrow microenvironment. nih.gov
Table 5: Research Findings on Gab2 Phosphorylation and Hematopoietic Cell Function
| Cell Type/Model | Context | Key Findings | Interacting Partners/Pathways | Reference |
|---|---|---|---|---|
| Murine HSCs | Competitive repopulation | Regulates long-term repopulating activity. | PI3K, MAPK | nih.govnih.gov |
| Murine HSCs | Gab2/STAT5 double knockout | Reduced HSC number, survival, and self-renewal. | STAT5 | nih.govnih.gov |
Immunological Responses (e.g., Allergic Response, FcγR-mediated Phagocytosis)
Gab2 phosphorylation is central to several immunological responses. In mast cells, Gab2 is essential for the allergic response mediated by the high-affinity IgE receptor, FcεRI. nih.govnih.gov Upon FcεRI stimulation, Gab2 phosphorylation is required for both degranulation and cytokine production. nih.gov The binding of PI3-kinase to phosphorylated Gab2 is particularly important for granule translocation during degranulation. nih.gov Mice lacking Gab2 show markedly impaired allergic reactions, such as passive cutaneous and systemic anaphylaxis. nih.gov
Gab2 also plays a novel and critical role in Fcγ receptor (FcγR)-mediated phagocytosis in macrophages. nih.govnih.gov Upon FcγR activation, Gab2 becomes tyrosine phosphorylated and associates with the p85 subunit of PI3K and SHP-2. nih.govnih.gov Macrophages from Gab2 knockout mice have severely impaired FcγR-mediated phagocytosis, which correlates with decreased activation of Akt. nih.govnih.gov Gab2 is recruited to the nascent phagosome, where it amplifies PI3K signaling, a process essential for the extension and closure of the phagocytic cup. nih.govresearchgate.net
Table 6: Research Findings on Gab2 Phosphorylation and Immunological Responses
| Cell Type/Model | Receptor/Stimulus | Key Findings | Downstream Pathways/Regulators | Reference |
|---|---|---|---|---|
| Murine Mast Cells | FcεRI (IgE receptor) | Essential for degranulation, cytokine production, and allergic reactions. | PI3-kinase, SHP-2 | nih.govnih.gov |
Cardiac Function
In addition to its roles in the hematopoietic and immune systems, Gab2 phosphorylation has been implicated in the maintenance of cardiac function. wikipedia.org Studies using knockout mice have demonstrated the importance of Gab2 in the heart. The paracrine factor Neuregulin-1β (NRG1β) utilizes Gab2 to activate the ERK and AKT pathways in the heart, which in turn leads to the production of angiopoietin 1, a factor involved in angiogenesis and cardiac homeostasis. wikipedia.org This suggests that the phosphorylation of Gab2 is a key step in a signaling cascade that helps maintain normal cardiac function.
Mitochondrial Regulation and Metabolism (Non-Human/In Vitro Models)
The direct role of EGF Receptor Substrate 2 (Gab2) phosphorylation at a specific tyrosine residue 5 (Tyr5) in the regulation of mitochondrial function and cellular metabolism has not been extensively documented in publicly available research. Scientific literature to date does not provide specific details on the phosphorylation of Gab2 at this particular site and its direct impact on mitochondrial bioenergetics or metabolic pathways in non-human or in vitro models.
However, broader research into Gab2 signaling provides some context for its potential indirect influence on cellular metabolism. Gab2 is a scaffolding protein that integrates and amplifies signals from various receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR). Upon activation, Gab2 becomes phosphorylated on multiple tyrosine residues, creating docking sites for various downstream signaling molecules. These signaling cascades, particularly the Phosphoinositide 3-kinase (PI3K)/Akt pathway, are well-established regulators of cellular metabolism.
Involvement of Gab2 Phosphorylation in Disease Pathogenesis Models Excluding Human Clinical Trials
Aberrant Signaling in Oncogenesis Models
Dysregulation of Gab2-mediated signaling is a significant factor in the pathogenesis of several cancers. In numerous oncogenic models, the aberrant phosphorylation of Gab2 serves as a central node for driving tumor growth, survival, and metastasis.
In models of Acute Myeloid Leukemia (AML), particularly those driven by FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, Gab2 is an essential component for leukemic transformation. nih.govbohrium.com FLT3-ITD, a constitutively active kinase, promotes the phosphorylation of Gab2, which then acts as an assembly platform to amplify downstream signaling. nih.gov
Studies using the FLT3-ITD-positive human AML cell line MOLM-13 demonstrate that inhibition of FLT3 with the selective inhibitor quizartinib (B1680412) reduces Gab2 phosphorylation. nih.gov This dephosphorylation disrupts the binding of Gab2 to its key interactors, such as SHP2 and the p85 subunit of PI3K. nih.gov Consequently, knockdown of Gab2 in MOLM-13 cells impairs proliferation and diminishes the activity of the PI3K/AKT/mTOR and Raf/MEK/ERK signaling pathways. nih.gov Further research has shown that high Gab2 expression promotes AML cell growth and migration through a SHP2-Erk-CREB signaling axis. nih.gov
In vivo studies using a genetically engineered mouse model (GEMM) confirm the critical role of Gab2. bohrium.com Gab2 deficiency was found to protect mice against the development of FLT3-ITD-driven AML, leading to longer survival. bohrium.com These findings identify Gab2 as a critical downstream effector of FLT3-ITD that is essential for mediating its oncogenic signals in AML models. nih.gov
| AML Model System | Oncogenic Driver | Key Findings on Gab2 Involvement | Affected Pathways | References |
| MOLM-13 (Human AML cell line) | FLT3-ITD | Gab2 is phosphorylated downstream of FLT3-ITD; Gab2 knockdown reduces proliferation and increases sensitivity to FLT3 inhibitors. | PI3K/AKT/mTOR, Raf/MEK/ERK | nih.gov |
| Various AML cell lines | High Gab2 expression | Gab2 promotes AML cell growth and migration. | SHP2-Erk-CREB | nih.gov |
| Flt3-ITD knock-in mouse model | FLT3-ITD | Gab2 deficiency prevents AML development and prolongs survival. | STAT5, Axl signaling | bohrium.com |
In breast cancer models, Gab2 phosphorylation is a key event, particularly in cancers driven by the ErbB2 (HER2) receptor tyrosine kinase. nih.govnih.gov Gab2 and ErbB2 are co-amplified in a subset of breast carcinomas. nih.govnih.gov In immortalized human mammary epithelial cell lines like MCF-10A, overexpression of Gab2 leads to increased proliferation and altered dependence on growth factors. nih.govnih.gov
When co-expressed with ErbB2 in MCF-10A cells cultured in a three-dimensional system, Gab2 promotes an invasive, multi-acinar phenotype. nih.gov This transformation is mediated by the tyrosyl phosphorylation of Gab2, which leads to the recruitment of SHP2 and subsequent activation of the ERK/MAPK pathway, and appears to be independent of PI3K/AKT activation in this context. nih.govnih.gov Conversely, silencing Gab2 in breast cancer cell lines that have Gab2 gene amplification results in decreased proliferation, reduced cell-cycle progression, and diminished invasive potential. nih.gov
| Breast Cancer Model System | Key Findings on Gab2 Involvement | Affected Pathways | References |
| MCF-10A (Immortalized mammary epithelial cells) | Overexpression of Gab2 increases proliferation; Co-expression with ErbB2/HER2 induces an invasive phenotype. | SHP2/ERK | nih.govnih.gov |
| Various breast cancer cell lines with Gab2 amplification | Gab2 silencing reduces proliferation, survival, and invasion. | PI3K, MAPK | nih.gov |
| NeuNT-driven mammary tumor model | Gab2 is required for efficient tumorigenesis and metastatic spread. | SHP2/ERK | nih.govbiocat.com |
Gab2 is implicated in the development and progression of lung cancer. Studies show that Gab2 is overexpressed in malignant lung tissues compared to normal tissue. nih.gov In non-smokers with lung squamous cell carcinoma (SCC), amplification of the GAB2 gene is a significant finding. nih.gov Immunohistochemical analysis confirmed that Gab2 protein expression is significantly higher in lung SCC from non-smokers compared to smokers. nih.gov
Mechanistically, Gab2 is thought to drive oncogenesis in lung cancer by activating the SHP2/Ras and PI3K/Akt signaling pathways. nih.gov In small cell lung cancer models, the association between the c-Met receptor, PI3K, and Gab2 has been shown to enhance cell motility and invasion. nih.govnih.gov
In preclinical models of colorectal cancer (CRC), elevated Gab2 expression is associated with tumor progression and metastasis. nih.govnih.gov Studies using CRC tissue samples show that Gab2 expression is significantly higher in tumor tissues compared to adjacent non-tumor tissues and that this overexpression correlates with lymph node metastasis and advanced tumor stage. nih.gov
A notable mechanism has been identified in xenotransplantation mouse models of CRC, where Gab2 plays a crucial role in the tumor microenvironment. nih.gov Gab2 expression within tumor-associated macrophages (TAMs) promotes their polarization towards an M2 phenotype, which is known to be tumor-supportive. nih.gov This M2 polarization, driven by Gab2-mediated activation of AKT and ERK signaling within the macrophages, in turn promotes the growth of colorectal cancer. nih.gov Deficiency of Gab2 in these TAMs was shown to inhibit tumor growth in the mouse model. nih.gov
In models of glioblastoma (GBM), the most aggressive primary brain tumor, aberrant signaling from receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) is a common driver. nih.gov Gab2 expression has been implicated in glioma for its role in promoting tumor invasion. nih.gov While direct studies on Gab2 phosphorylation in specific GBM cell line models are less detailed than in other cancers, its established role downstream of RTKs like EGFR is highly relevant. nih.govnih.gov Oncogenic mutations in EGFR, which are frequent in GBM, lead to constitutive kinase activity. nih.gov This results in the phosphorylation of downstream signaling nodes, including the Gab2-SHP2 and PI3K-AKT axes, which are known to drive the proliferation and invasion characteristic of glioblastoma.
The role of Gab2 phosphorylation as a central mechanism in oncogenic transformation is highlighted by its function downstream of specific, powerful oncoproteins like FLT3-ITD and mutated EGFR.
FLT3-ITD: In AML, the constitutively active FLT3-ITD receptor drives leukemogenesis by directly creating a signaling hub around Gab2. nih.gov The process begins with FLT3-ITD recruiting the adaptor protein Grb2, which in turn binds to Gab2. nih.gov This brings Gab2 into the vicinity of the active kinase, leading to its phosphorylation on multiple tyrosine residues. These phosphorylated sites then act as a scaffold, amplifying signals through critical downstream pathways, including SHP2/Ras/ERK for proliferation, PI3K/AKT for survival, and STAT5 for both. nih.gov The essential nature of Gab2 in this process is demonstrated by the finding that its absence can prevent FLT3-ITD-driven leukemia in mouse models. bohrium.com
EGFR Mutations: In cancers like glioblastoma and lung cancer, oncogenic mutations in EGFR cause the receptor to be constitutively active, bypassing the need for ligand binding. nih.govresearchgate.net According to the "rotation model" of EGFR activation, these mutations destabilize the inactive conformation of the receptor dimer, forcing it into an active state. nih.gov This chronically active kinase phosphorylates a host of downstream substrates. Gab2 acts as a key signal amplifier in this context. nih.gov Downstream of activated EGFR family members like ErbB2, Gab2 becomes tyrosyl-phosphorylated, recruiting SHP2 and PI3K to drive the MAPK and AKT pathways, respectively, promoting cell proliferation, survival, and invasion. nih.govnih.gov
Contribution to Neurodegenerative Disease Models
The Grb2-associated binder 2 (Gab2) protein, a crucial intracellular scaffolding molecule, has been implicated in the pathogenesis of Alzheimer's disease (AD) through its involvement in critical signaling pathways that influence neuronal survival and tau pathology. amegroups.orgnih.gov Gab2 is abundantly expressed in the central nervous system and acts as a downstream effector in signal transduction initiated by protein-tyrosine kinases. amegroups.orgnih.gov Upon phosphorylation, Gab2 recruits various signaling molecules, thereby activating pathways essential for cell growth, differentiation, and survival. nih.govnih.gov
A key mechanism through which Gab2 is thought to influence AD pathology is its role as an amplifier of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. amegroups.orgcore.ac.uk This pathway is a known inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), a primary kinase responsible for the phosphorylation of the tau protein. amegroups.org Hyperphosphorylated tau detaches from microtubules, leading to cytoskeletal instability and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. amegroups.orgyoutube.com
Experimental models have demonstrated that functional Gab2 helps to suppress tau phosphorylation. amegroups.orgcore.ac.uk The activation of PI3K by Gab2 leads to the activation of Akt (also known as protein kinase B or PKB), which in turn phosphorylates and inactivates GSK-3β. amegroups.orgcore.ac.uk This cascade effectively reduces the level of phosphorylated tau, thereby preventing the formation of NFTs and subsequent neuronal loss. amegroups.org
Studies using in vitro models have provided direct evidence for this protective role. For instance, the reduction of Gab2 protein expression using small interfering RNA (siRNA) has been shown to increase the phosphorylation of tau. amegroups.orgcore.ac.uk Specifically, one study found that GAB2 siRNA treatment resulted in a 1.7-fold increase in tau phosphorylated at the serine-262 residue, an amino acid known to be hyperphosphorylated in AD. core.ac.uk These findings suggest that diminished Gab2 expression or function could lead to an increase in tau pathology, contributing to the neurodegenerative process in Alzheimer's disease. amegroups.org Furthermore, the Gab2 protein has been observed to be overexpressed in neurons that are pathologically vulnerable in the brains of individuals with Alzheimer's, including in tangle-bearing neurons themselves. core.ac.uk
Table 1: Research Findings on Gab2 and Tau Phosphorylation in Alzheimer's Disease Models
| Finding | Model System | Implication for Alzheimer's Pathogenesis | Reference |
|---|---|---|---|
| Gab2 activates the PI3K/Akt signaling pathway. | General Cell Signaling | This pathway is crucial for inhibiting GSK-3β, a key tau kinase. | amegroups.orgcore.ac.uk |
| Reduced Gab2 expression increases tau phosphorylation. | In vitro (siRNA) | Suggests a loss of Gab2 function contributes to NFT formation. | amegroups.orgcore.ac.uk |
| GAB2 siRNA treatment led to a 1.70-fold increase in serine-262 phosphorylated tau. | In vitro (siRNA) | Provides specific evidence of Gab2's role in preventing pathological tau modification. | core.ac.uk |
| Gab2 protein is overexpressed in pathologically vulnerable neurons. | Human Brain Tissue | Indicates a potential compensatory mechanism or involvement in the disease process. | core.ac.uk |
Other Pathological Conditions in Model Systems (e.g., Osteopetrosis in mice)
The role of Gab2 phosphorylation extends to the regulation of bone remodeling, as demonstrated in murine models. Specifically, the genetic inactivation of Gab2 in mice has been shown to result in osteopetrosis, a condition characterized by increased bone mass due to defective bone resorption by osteoclasts. nih.govnih.govahajournals.org This highlights Gab2's essential role in osteoclast differentiation and function. nih.gov
Gab2 functions as a critical molecular adapter in the signaling pathway of the Receptor Activator of NF-κB (RANK), which is indispensable for osteoclastogenesis. nih.gov The binding of RANK ligand (RANKL) to RANK on osteoclast precursors initiates a signaling cascade that is mediated by Gab2. nih.gov Studies have shown that Gab2 physically associates with RANK and is necessary for the subsequent activation of key downstream signaling molecules, including nuclear factor-kappa B (NF-κB), Akt, and c-Jun N-terminal kinase (Jnk). nih.gov The disruption of this signaling axis in Gab2-deficient mice leads to impaired osteoclast differentiation, resulting in decreased bone resorption and an osteopetrotic phenotype. nih.gov
Interestingly, the precise role of Gab2 in maintaining bone balance appears to vary with the age of the mice, suggesting it has distinct functions during different phases of skeletal development. nih.gov In one study comparing Gab2 knockout (Gab2-/-) mice at 6 and 12 weeks of age, both groups exhibited increased bone volume. nih.gov However, at 6 weeks, this was due to an increase in both bone resorption and bone formation, indicating that Gab2 normally acts as a negative regulator for both osteoclast and osteoblast differentiation during early skeletal development. nih.gov In contrast, at 12 weeks, the increased bone volume was a result of reduced osteoclast differentiation, positioning Gab2 as a positive regulator of osteoclastogenesis during skeletal maintenance. nih.gov These findings underscore the complex, age-dependent role of Gab2 in bone homeostasis.
Table 2: Research Findings on Gab2 in Mouse Models of Osteopetrosis
| Finding | Mouse Model | Mechanism | Reference |
|---|---|---|---|
| Inactivation of the Gab2 gene results in osteopetrosis. | Gab2 knockout mice | Caused by defective osteoclast differentiation and reduced bone resorption. | nih.govnih.govahajournals.org |
| Gab2 is a crucial component of RANK signaling. | Gab2 knockout mice | Gab2 associates with RANK and mediates the activation of NF-κB, Akt, and Jnk. | nih.gov |
| Gab2 plays distinct roles in bone homeostasis at different ages. | Age-compared Gab2-/- mice | Acts as a negative regulator of bone turnover at 6 weeks and a positive regulator of osteoclastogenesis at 12 weeks. | nih.gov |
Compound and Gene Name Index
| Name | Type |
| Akt / Protein Kinase B (PKB) | Protein / Gene |
| c-Jun N-terminal kinase (Jnk) | Protein / Gene |
| Gab2 / Grb2-associated binder 2 | Protein / Gene |
| Glycogen synthase kinase 3β (GSK-3β) | Protein / Gene |
| Grb2 | Protein / Gene |
| Neurofibrillary Tangles (NFTs) | Pathological Aggregate |
| Nuclear Factor-kappa B (NF-κB) | Protein Complex / Gene |
| Phosphatidylinositol 3-kinase (PI3K) | Protein / Gene |
| RANK (Receptor Activator of NF-κB) | Protein / Gene |
| RANKL (RANK Ligand) | Protein / Gene |
| small interfering RNA (siRNA) | RNA Molecule |
| Tau | Protein / Gene |
Advanced Research Methodologies and Experimental Approaches
In Vitro Kinase and Phosphatase Assays using Synthetic Substrates (e.g., EGF Receptor Substrate 2 Phospho-Tyr5 peptide)
In vitro assays using synthetic peptides are fundamental for identifying and characterizing the kinases that phosphorylate Gab2 and the phosphatases that reverse this process. nih.govspringernature.com These cell-free systems offer a controlled environment to study direct enzymatic reactions.
Researchers synthesize short peptides that mimic the amino acid sequence surrounding a specific phosphorylation site on Gab2, such as the regions around Tyr614 and Tyr643, which are known binding sites for the phosphatase SHP-2. nih.govnih.gov These peptides can be produced in both phosphorylated and non-phosphorylated forms.
Kinase Assays: To identify kinases, a non-phosphorylated Gab2 peptide is incubated with a purified candidate kinase or a cell lysate containing kinase activity, along with ATP. nih.govnih.gov The extent of peptide phosphorylation can be quantified using methods like mass spectrometry or by using phospho-specific antibodies. nih.govresearchgate.net This approach has been instrumental in identifying kinases like Lyn and Jak2 as responsible for G-CSF-induced Gab2 tyrosine phosphorylation. researchgate.net
Phosphatase Assays: To study dephosphorylation, a chemically synthesized phospho-peptide (e.g., a peptide containing phospho-Tyr614) is used as a substrate for purified phosphatases or cell extracts. nih.govnih.gov The activity of the phosphatase, such as SHP-2, is determined by measuring the decrease in peptide phosphorylation over time. nih.gov Such assays have confirmed that SHP-2 directly dephosphorylates Gab2. nih.gov
| Assay Type | Peptide Substrate Example | Enzyme Studied | Key Finding | Reference(s) |
| Kinase Assay | Synthetic peptide of Gab2 | Jak2, Src family kinases | Identification of specific kinases responsible for Gab2 phosphorylation upon cytokine stimulation. | nih.govresearchgate.net |
| Phosphatase Assay | Biotinylated, tyrosine-phosphorylated peptide of human Gab2 (Tyr614/Tyr643) | SHP-2 | Demonstration of direct interaction and dephosphorylation of Gab2 by SHP-2. | nih.govnih.gov |
Cell-Based Assays for Phosphorylation and Signaling Pathway Activation
To understand Gab2 phosphorylation within a physiological context, a variety of cell-based assays are employed. These methods allow for the detection of Gab2 phosphorylation and the activation of its downstream signaling pathways in response to extracellular stimuli like Epidermal Growth Factor (EGF) or Granulocyte-Colony Stimulating Factor (G-CSF). nih.govresearchgate.net
ELISA-Derived Assays: Enzyme-Linked Immunosorbent Assays (ELISAs) provide a quantitative and high-throughput method for measuring protein phosphorylation. antibodies.comantibodies.comcellsignal.com In a sandwich ELISA format, a capture antibody (e.g., anti-Gab2) is coated on a microplate well. Cell lysate is added, and the captured Gab2 is then detected with a second antibody that is specific for a phosphorylated residue (e.g., anti-pTyr643). antibodies.com This method allows for the rapid screening of various conditions or inhibitors that may affect Gab2 phosphorylation. raybiotech.com
| Technique | Purpose | Example Application | Reference(s) |
| Immunoprecipitation & Western Blot | Detect stimulus-dependent tyrosine phosphorylation of Gab2. | Isolate Gab2 from EGF-stimulated hepatocytes and probe with anti-phosphotyrosine antibody. | researchgate.net |
| Western Blot (Phospho-specific Ab) | Quantify phosphorylation at a specific site. | Analyze lysates from G-CSF-stimulated cells with antibodies to pTyr614 or pTyr643. | nih.gov |
| Cell-Based ELISA | High-throughput quantification of Gab2 phosphorylation. | Measure levels of phospho-Tyr643 Gab2 in adherent cell lines under different stimulation conditions. | antibodies.com |
Genetic Manipulation Techniques in Cellular and Animal Models
Genetic tools are indispensable for elucidating the precise physiological function of Gab2 and its phosphorylation. By editing or silencing the Gab2 gene, researchers can draw direct causal links between Gab2 signaling and specific cellular or organismal phenotypes.
The CRISPR/Cas9 system is a powerful technology for precise genome editing. nih.govmdpi.com It uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break. mdpi.com This technology can be used to introduce specific mutations into the Gab2 gene. For instance, researchers could design a gRNA targeting the DNA sequence encoding the Tyr5 residue and provide a DNA repair template containing a phenylalanine codon (TTC or TTT) in its place. This would allow for the creation of a cell line or animal model expressing a non-phosphorylatable Gab2 Y5F mutant. Studying the phenotype of these mutant cells or animals would directly reveal the function of Tyr5 phosphorylation. While specific studies applying CRISPR to Gab2 phosphorylation sites are not yet widespread, the methodology provides a clear path for future investigations. nih.gov
RNA interference (RNAi) is a widely used method to transiently reduce the expression of a target gene. nih.gov Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) complementary to Gab2 mRNA are introduced into cells, leading to the degradation of the Gab2 transcript and a subsequent decrease in Gab2 protein levels. nih.govnih.gov Researchers have used Gab2-specific siRNA to investigate its role in cancer biology. For example, knocking down Gab2 in MG-63 osteosarcoma cells was shown to significantly reduce their migration and invasion capabilities, demonstrating that Gab2 is critical for these metastatic processes. nih.govnih.gov
| Cell Line | Method | Finding | Reference(s) |
| MG-63 (Osteosarcoma) | Gab2-specific siRNA | Gab2 knockdown inhibited cell migration and invasion. | nih.govnih.gov |
Developing genetically engineered animal models, particularly knockout mice (Gab2-/-), has been crucial for understanding the in vivo roles of Gab2. nih.gov In these models, the Gab2 gene is inactivated. jax.org Studies on Gab2-/- mice have revealed several key physiological functions. These mice exhibit defects in the development and function of mast cells, leading to a diminished allergic response. nih.govjax.org They also show abnormal hematopoiesis with reduced responsiveness to certain cytokines. nih.gov More recently, Gab2 knockout mice were found to be protected from high-fat diet-induced obesity and showed improved glucose tolerance, implicating Gab2 in metabolic regulation. researchgate.net In addition to complete knockouts, mutant mouse models where Gab2 lacks specific binding sites for downstream effectors like PI3K and SHP2 have been used to dissect signaling requirements in BCR-ABL1-driven leukemias. nih.gov
| Gab2 Model | Area of Study | Key Phenotype | Reference(s) |
| Gab2-/- Mouse | Immunology | Impaired mast cell degranulation and reduced allergic response. | nih.govjax.org |
| Gab2-/- Mouse | Hematopoiesis | Reduced hematopoietic colony-forming ability in response to limiting cytokines. | nih.gov |
| Gab2-/- Mouse | Metabolism | Attenuated weight gain and improved glucose tolerance on a high-fat diet. | researchgate.net |
| Gab2 Mutant Mouse | Cancer Biology | Failure to develop myeloproliferative neoplasia in a leukemia model. | nih.gov |
Retroviral complementation is a powerful technique used to validate the findings from knockout or knockdown experiments and to perform structure-function analysis. nih.govnih.gov In this approach, a gene of interest is reintroduced into cells that lack it. For example, hematopoietic defects observed in bone marrow cells from Gab2-/- mice were fully corrected by re-expressing wild-type Gab2 using a retroviral vector. nih.gov This "rescue" of the phenotype confirms that the observed defect was a direct result of the absence of Gab2. Furthermore, this method is invaluable for studying the function of specific mutations. By introducing Gab2 mutants (e.g., those unable to bind SHP2 or p85) into Gab2-/- cells, researchers can determine the necessity of these specific interaction sites for a given biological outcome, such as BCR-ABL1-induced transformation. nih.gov
Proteomics Approaches for Phosphorylation Site Identification and Quantification (e.g., Mass Spectrometry)
Mass spectrometry (MS)-based proteomics stands as a cornerstone for identifying and quantifying protein phosphorylation events, including the specific phosphorylation of EGF Receptor Substrate 2 at tyrosine 5. This powerful approach allows for the large-scale analysis of the phosphoproteome, providing critical insights into the dynamics of signaling networks.
The typical workflow begins with the isolation of proteins from cell or tissue samples, followed by enzymatic digestion, commonly with trypsin, to generate a complex mixture of peptides. To specifically analyze tyrosine phosphorylated peptides like EPS8L2 pY5, an enrichment step is crucial due to their low abundance compared to serine and threonine phosphorylation. nih.gov This is often achieved using immunoprecipitation with antibodies that specifically recognize phosphotyrosine (pTyr) residues.
Following enrichment, the peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this process, peptides are separated by liquid chromatography and then ionized and introduced into the mass spectrometer. The instrument first measures the mass-to-charge ratio of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the masses of the resulting fragments are measured (MS/MS or MS2 scan). The fragmentation pattern provides the amino acid sequence of the peptide and, critically, pinpoints the exact location of the phosphate (B84403) group, confirming phosphorylation at Tyr5.
For quantitative analysis, stable isotope labeling techniques such as Tandem Mass Tags (TMT) are employed. TMT labeling allows for the multiplexed analysis of up to 18 different samples simultaneously. nih.gov This enables precise comparison of phosphorylation levels across different conditions or patient samples, such as comparing cancer tissues with normal tissues or cells before and after EGF stimulation. nih.gov This quantitative phosphoproteomics approach can reveal patient-specific dysregulation in signaling pathways, potentially highlighting driving kinases and therapeutic targets. nih.gov
Table 1: Proteomics for EPS8L2 pY5 Analysis
| Technique | Purpose | Key Steps | Typical Output |
|---|---|---|---|
| Phosphotyrosine (pTyr) Immunoprecipitation followed by LC-MS/MS | Identification and validation of Tyr5 phosphorylation. | Cell Lysis -> Protein Digestion -> pTyr Peptide Enrichment -> LC-MS/MS Analysis. | Peptide sequence confirmation (DADE-pY-LIPQQG) and spectral evidence of phosphorylation site. |
| Tandem Mass Tag (TMT) Quantitative Proteomics | Quantification of changes in Tyr5 phosphorylation levels. | Sample Preparation -> TMT Labeling -> Peptide Fractionation -> pTyr Enrichment -> LC-MS/MS. | Relative abundance ratios of the phosphopeptide across different samples or conditions. |
Structural Biology and Computational Modeling
Understanding the three-dimensional structure and dynamic behavior of EPS8L2 pY5 is essential for deciphering its function. Structural biology and computational modeling provide the tools to visualize the molecule and simulate its interactions at an atomic level.
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary experimental methods for determining the high-resolution, three-dimensional structures of biological macromolecules. While a specific crystal structure for the isolated this compound peptide is not available in public databases, these techniques are fundamental to understanding the context in which this phosphorylation event occurs.
X-ray Crystallography: This technique has been instrumental in solving the structures of the Epidermal Growth Factor Receptor (EGFR) kinase domain, both in its active and inactive states. mdpi.comrcsb.org These structures reveal how the kinase domain binds to ATP and its substrates, providing a template for understanding how substrates like EPS8L2 are recognized and phosphorylated. nih.gov Crystallography of SH2 or PTB domains in complex with phosphopeptides like pY5 could reveal the precise atomic interactions that mediate downstream signaling.
NMR Spectroscopy: NMR is particularly well-suited for studying the structure and dynamics of proteins and peptides in solution, which can closely mimic the cellular environment. NMR could be used to study the conformational ensemble of the EPS8L2 peptide and determine how phosphorylation at Tyr5 affects its local structure and flexibility. genscript.jpsaliva.com.cn
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. medchemexpress.commedchemexpress.com For EPS8L2 pY5, MD simulations can provide insights that are often inaccessible through experimental techniques alone. By simulating the behavior of the peptide in a virtual aqueous environment, researchers can:
Analyze the conformational changes induced by the addition of the bulky, negatively charged phosphate group to Tyr5.
Study the flexibility of the peptide backbone and side chains, which influences how the phosphotyrosine residue is presented to binding partners.
Investigate the interaction of the phosphopeptide with water and ions, which can affect its stability and binding affinity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. medchemexpress.com In the context of EPS8L2 pY5, docking studies are used to:
Predict the binding mode of the DADE-pY-LIPQQG peptide into the active site of protein tyrosine phosphatases (PTPs), which are enzymes that would remove the phosphate group. medchemexpress.commedchemexpress.eu
Model the interaction between the pY5 residue and the binding pockets of downstream effector proteins containing SH2 or PTB domains.
Identify key amino acid residues in both the peptide and its binding partner that are critical for the interaction, guiding future site-directed mutagenesis experiments.
Table 2: Structural and Computational Analysis of EPS8L2 pY5
| Methodology | Objective | Potential Findings |
|---|---|---|
| X-ray Crystallography / NMR | Determine the 3D atomic structure of the peptide or its complex with a binding partner. | High-resolution model of binding interfaces, revealing key contacts for interaction. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior and conformational flexibility of the phosphopeptide. | Insights into how phosphorylation alters peptide shape and movement. medchemexpress.commedchemexpress.com |
| Molecular Docking | Predict the binding orientation of the phosphopeptide with target proteins (e.g., phosphatases, SH2 domains). | Structural basis for substrate recognition and interaction. medchemexpress.com |
Peptide Microarrays and Library Screening for Substrate Specificity
Peptide microarrays and library screening are high-throughput techniques used to investigate molecular interactions and determine enzyme specificity. For EPS8L2 pY5, these methods are valuable for identifying binding partners and understanding the sequence determinants for its recognition.
A peptide microarray consists of a solid surface onto which a large number of different peptides are immobilized in an ordered array. To identify proteins that bind to EPS8L2 pY5, a microarray could be fabricated containing the DADE-pY-LIPQQG sequence. scribd.com This array would then be incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the phosphopeptide are detected, often using fluorescently labeled antibodies, allowing for the rapid screening of thousands of potential interactions.
Alternatively, to define the substrate specificity of a kinase that phosphorylates EPS8L2 or a phosphatase that dephosphorylates it, a library of peptides can be screened. scribd.com This library would contain variations of the core sequence, with different amino acids flanking the central tyrosine. By analyzing which peptides in the library are most efficiently phosphorylated or dephosphorylated, researchers can determine the consensus sequence recognized by the enzyme. Commercially available synthetic peptides, including fluorescently labeled or biotinylated versions of the EGF Receptor Substrate 2 sequence, facilitate these screening assays. anaspec.comaddexbio.comeverybodywiki.com
Live-Cell Imaging of Protein Dynamics and Localization (e.g., Immunofluorescence)
Live-cell imaging techniques are essential for understanding where and when a signaling event occurs within the context of a living cell. Immunofluorescence is a powerful method used to visualize the subcellular localization of specific proteins. anaspec.commybiosource.com
To study EPS8L2 pY5, researchers would use a primary antibody that specifically recognizes the phosphorylated Tyr5 residue of EPS8L2. genscript.com The general procedure involves:
Cell Culture and Treatment: Cells are grown on glass coverslips and may be treated with stimuli, such as Epidermal Growth Factor (EGF), to induce receptor activation and substrate phosphorylation.
Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.
Antibody Staining: The cells are incubated with the phosphospecific primary antibody. This is followed by incubation with a secondary antibody that is conjugated to a fluorophore (a fluorescent molecule) and binds to the primary antibody.
Microscopy: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The fluorescent signal reveals the location of the EPS8L2 pY5 protein within the cell.
Using this approach, researchers can determine if EPS8L2 pY5 is localized to specific cellular compartments, such as the plasma membrane, cytoplasm, or nucleus, and how its localization might change dynamically in response to signaling activation.
Fluorescence-Based and High-Throughput Screening Assays
The study of EGF Receptor Substrate 2 (EGFRS2) phosphorylated at Tyrosine 5 (Tyr5), a peptide sequence analogous to the Tyr992 autophosphorylation site of the Epidermal Growth Factor Receptor (EGFR), is greatly facilitated by advanced in vitro assay methodologies. Fluorescence-based assays, in particular, offer a sensitive and continuous way to monitor the enzymatic activity of protein tyrosine phosphatases (PTPs) that dephosphorylate this site, such as Protein Tyrosine Phosphatase 1B (PTP1B). These assays are readily adaptable to high-throughput screening (HTS) formats, enabling the rapid evaluation of large compound libraries to identify potential inhibitors of this crucial signaling event.
The core of these assays often involves a synthetic phosphopeptide corresponding to the EGFRS2 sequence surrounding Tyr5, which is chemically modified with a fluorescent group. The enzymatic removal of the phosphate group by a PTP leads to a detectable change in the fluorescence properties of the peptide, providing a direct measure of enzyme activity.
Principles of Fluorescence-Based Assays
One of the most common fluorescence-based techniques employed for studying PTP activity on the EGFRS2 Phospho-Tyr5 substrate is the Fluorescence Polarization (FP) assay . nih.gov This method is based on the principle that a small, fluorescently labeled peptide tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. nih.gov When this fluorescent peptide is acted upon by a phosphatase, its phosphorylation state changes, which can be linked to a change in its molecular size and, consequently, a change in fluorescence polarization.
Alternatively, assays can be designed where the dephosphorylation of the substrate by a phosphatase like PTP1B leads to a change in the fluorescence intensity of an environmentally sensitive fluorophore attached to the peptide. nih.gov For instance, the fluorescence emission of a dye like 7-fluorobenz-2-oxa-1,3-diazole-4-sulfonamide placed near the phosphotyrosine can be sensitive to the phosphorylation status. nih.gov Dephosphorylation of the adjacent residue can cause a significant increase or decrease in fluorescence intensity, which can be monitored in real-time. nih.gov
Another method involves a competitive displacement format. In this setup, a fluorescently labeled ligand that binds to the active site of the phosphatase is used. nih.gov When a compound from a screening library also binds to the active site, it displaces the fluorescent ligand, causing a measurable change in fluorescence polarization. nih.gov To circumvent issues with compounds that react with the catalytic cysteine of the phosphatase, a catalytically inactive mutant of the PTP, such as PTP1B C215S, can be used. This mutant can still bind substrates and inhibitors but cannot catalyze the dephosphorylation reaction. nih.gov
High-Throughput Screening (HTS) Applications
The adaptability of these fluorescence-based assays to a microplate format (e.g., 384-well or 1536-well plates) makes them ideal for HTS campaigns to discover novel inhibitors of the dephosphorylation of EGFRS2 Phospho-Tyr5. nih.gov In a typical HTS setup, a PTP enzyme (like PTP1B), the fluorescently labeled EGFRS2 Phospho-Tyr5 peptide substrate, and a test compound are mixed in each well of a microplate. nih.gov The reaction is monitored by measuring the change in fluorescence over time. Compounds that prevent the change in fluorescence are identified as potential inhibitors.
The robustness and quality of an HTS assay are often evaluated using statistical parameters like the Z'-factor. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Detailed Research Findings
Research has demonstrated the utility of a phosphopeptide with the sequence DADE-pY-LIPQQG, corresponding to EGFRS2 Phospho-Tyr5, as an effective substrate for PTP1B. nih.gov While many studies utilize a colorimetric malachite green assay to detect the phosphate released from this peptide, the principles are directly transferable to fluorescence-based formats for HTS. nih.gov
For example, a study on the optical control of PTP1B activity utilized this specific phosphopeptide to measure enzyme kinetics. nih.gov In the context of HTS, a different study focused on the Striatal-Enriched Tyrosine Phosphatase (STEP) also performed counter-screening against PTP1B using a generic fluorescent substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), and identified several compounds with varying degrees of selectivity. nih.gov The data from such screens are typically presented with IC₅₀ values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
| Compound ID | Chemical Class | PTP1B IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|---|
| OC-060062 | Small Molecule | 0.05 | Enzymatic Assay | rsc.org |
| Compound 20h | Salicylic Acid Derivative | 1.7 | DiFMUP Assay | |
| Compound 20f | Salicylic Acid Derivative | 3.6 | DiFMUP Assay | |
| OC-86839 | Small Molecule | 5.0 | Enzymatic Assay | rsc.org |
| Ursolic Acid | Triterpenoid | 26.5 | pNPP Assay | researchgate.net |
Future Directions and Unanswered Questions
Elucidation of Novel Phosphorylation Sites and Their Functional Roles
While the functional importance of tyrosine phosphorylation sites on Gab2 is well-established for recruiting SH2 domain-containing proteins like the p85 subunit of PI3K and the phosphatase SHP2, the roles of other phosphorylation events are less clear. nih.govspandidos-publications.com Recent research has revealed that Gab2 is subject to extensive phosphorylation on serine and threonine residues, which are now recognized as crucial for modulating its signaling capacity. sdu.dknih.gov
A key future direction is the systematic identification and functional characterization of these novel phosphorylation sites. For instance, studies using quantitative mass spectrometry have begun to uncover new phosphorylation sites in response to stimuli like interleukin-2 (B1167480) (IL-2) or in cancer cells treated with tyrosine kinase inhibitors. nih.govinstitut-curie.org One such study in T-lymphocytes identified at least 18 serine and one threonine residues on Gab2 that become phosphorylated upon IL-2 stimulation, many of which were previously unknown. sdu.dkinstitut-curie.org The specific kinases and phosphatases that regulate these sites are largely unidentified. nih.gov Furthermore, the functional consequence of each phosphorylation event—whether it promotes or inhibits protein-protein interactions, alters subcellular localization, or marks the protein for degradation—needs to be meticulously investigated. Unraveling this complex phosphorylation code is essential for a complete understanding of how Gab2 signaling is fine-tuned.
Deeper Understanding of Conformational Changes Induced by Phosphorylation
Phosphorylation is known to induce conformational changes in proteins, thereby regulating their activity and interaction with other molecules. For Gab2, it is hypothesized that phosphorylation at specific sites alters its three-dimensional structure, which in turn modulates its affinity for binding partners. For example, it has been suggested that phosphorylation of serine residues by the kinase RSK could induce a conformational change in Gab2 that reduces its ability to bind and recruit SHP2. researchgate.netnih.gov
Similarly, the binding of 14-3-3 proteins to Gab2 phosphorylated on Serine 210 and Threonine 391 is thought to terminate signaling by promoting the dissociation of Gab2 from the adaptor protein Grb2. nih.govembopress.org This could occur because 14-3-3 binding physically blocks the Grb2 interaction site or, alternatively, because it induces a conformational change that makes the site inaccessible. nih.govembopress.org Future studies employing advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy, are needed to visualize these phosphorylation-induced conformational shifts. A deeper understanding of these structural dynamics will provide molecular-level insights into how Gab2 functions as a dynamic signaling scaffold.
Specificity and Context-Dependency of Gab2-Mediated Signaling
Gab2 integrates signals from a diverse array of receptors, including those for growth factors, cytokines, and antigens, yet the downstream cellular response is highly specific to the initial stimulus and the cellular context. nih.gove-century.us A major unanswered question is how this specificity is achieved. The outcome of Gab2 signaling can vary significantly between different cell types or under different physiological conditions. For example, in certain breast cancer cells, Gab2 drives proliferation and invasion primarily through the SHP2/ERK pathway, independent of PI3K/AKT activation. nih.gov Conversely, in BCR-ABL1-driven chronic myeloid leukemia (CML), leukemogenesis requires Gab2 to activate both the PI3K and SHP2 pathways. nih.gov However, in BCR-ABL1-induced B-cell acute lymphoblastic leukemia (B-ALL), only the Gab2-SHP2 pathway is essential. nih.gov
Future research must focus on dissecting the molecular determinants of this context-dependency. This involves characterizing the unique combination of upstream activators (kinases), downstream effectors, and regulatory feedback loops present in different cell types. Understanding this context-specificity is critical for predicting the biological role of Gab2 in various tissues and diseases, and for designing targeted therapies that are effective in a specific pathological setting.
Identification of Undiscovered Upstream Kinases and Downstream Effectors
The known network of Gab2 signaling includes a variety of upstream kinases (e.g., EGFR, Fyn, BCR-ABL1) and downstream effectors (e.g., SHP2, PI3K, PLCγ, Crk). nih.govspandidos-publications.comahajournals.org However, this network is far from complete. For instance, the specific kinases responsible for phosphorylating key regulatory serine/threonine sites, such as Ser210 and Thr391, have not yet been definitively identified. nih.govembopress.org Proteomic studies have hinted at the involvement of additional kinases, such as casein kinases. nih.gov
Furthermore, there are likely numerous undiscovered downstream effectors that mediate novel functions of Gab2. Recent evidence shows that in endothelial cells, Gab2 can integrate inflammatory signals to activate TAK1, a central player in pro-inflammatory signaling pathways. ahajournals.org A systematic approach, combining proteomic techniques with genetic and pharmacological screens, is required to comprehensively identify all the upstream kinases that phosphorylate Gab2 and all the downstream effectors that bind to its phosphorylated motifs. This will fill critical gaps in our knowledge of the signaling pathways controlled by Gab2.
Comprehensive Mapping of Gab2 Interactome in Diverse Cellular Contexts
The complement of proteins that interact with Gab2—its interactome—is not static but changes dynamically depending on the cellular context and the activating stimulus. nih.govnih.gov Mapping this dynamic interactome is a crucial step toward understanding the multifunctional nature of Gab2. Advanced proteomic techniques, such as affinity purification coupled with mass spectrometry (AP-MS), have been used to identify Gab2-associated proteins in specific settings, such as in CML cells or IL-2-stimulated T-cells. nih.govinstitut-curie.org These studies have successfully identified both known and novel binding partners. nih.govinstitut-curie.org
A major goal for future research is to perform comprehensive interactome mapping across a wide range of cellular contexts. This includes different normal cell types (e.g., mast cells, B-cells, endothelial cells) and various cancer types where Gab2 is implicated (e.g., breast cancer, ovarian cancer, melanoma, leukemia). nih.govahajournals.orgnih.gov Comparing these interactomes will reveal how the network of Gab2-associated proteins is rewired in different physiological and pathological states, providing a mechanistic basis for the context-dependent signaling outcomes discussed previously.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To dissect the complex functions of Gab2 signaling, particularly the role of specific phosphorylation events like that on Tyr452, researchers need more sophisticated experimental models. While existing models like Gab2-knockout mice and cancer cell lines with silenced Gab2 have been informative, they often lack the complexity of human physiology and disease. nih.gov
The development of advanced in vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" platforms, is a promising direction. mdpi.comnih.gov These models can better recapitulate the complex cell-cell and cell-matrix interactions of the native tissue microenvironment compared to traditional 2D cell cultures. nih.gov For in vivo studies, the creation of genetically engineered mouse models with point mutations at specific phosphorylation sites (e.g., a Tyr452-to-Phenylalanine mutation) would be invaluable. Such models would allow for precise investigation into the physiological role of a single phosphorylation event. Furthermore, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, offer a powerful platform for validating the role of Gab2 in human cancers and for testing the efficacy of targeted therapies. mdpi.com
Systems Biology Approaches to Model Gab2 Signaling Networks
Given its role as a central hub that integrates multiple inputs and generates diverse outputs, the Gab2 signaling network is an ideal candidate for systems biology modeling. nih.govnih.gov Systems biology employs mathematical and computational approaches to understand the dynamic behavior of complex biological networks as a whole, rather than focusing on individual components in isolation. nih.govd-nb.infoucsc.edu
Future efforts should focus on building predictive models of the Gab2 signaling network. This involves integrating large-scale quantitative data, including proteomics data on phosphorylation dynamics and interactomes, with known pathway information. nih.govnih.gov Such models can simulate the flow of information through the network and make predictions about how the system will behave under different conditions or in response to perturbations, such as drug treatments. nih.gov For example, a systems-level model could help elucidate how negative feedback loops, such as those mediated by the kinases ERK and RSK, modulate the duration and amplitude of Gab2 signaling. nih.govnih.gov Ultimately, these models can serve as powerful tools to generate new hypotheses, guide experimental design, and identify the most effective strategies for therapeutically targeting the Gab2 network in diseases like cancer.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for detecting and quantifying EGF Receptor Substrate 2 Phospho-Tyr5 in cellular models?
- Answer: Phospho-Tyr5 can be detected using site-specific antibodies in Western blotting (e.g., anti-Phospho-Tyr antibodies validated for EGFR substrates) . For quantification, ELISA kits targeting phosphorylated EGFR substrates (e.g., FastScan™ Phospho-EGF Receptor kits) are effective, with protocols requiring cell lysis in phosphatase inhibitor-containing buffers to preserve phosphorylation . Additionally, radioactive labeling (e.g., ¹²⁵I-EGF) can track ligand-induced phosphorylation dynamics . Ensure proper controls, including non-phosphorylated peptide analogs, to validate antibody specificity .
Q. How is this compound utilized in studying protein tyrosine phosphatase (PTP) activity?
- Answer: Phospho-Tyr5 serves as a synthetic substrate in in vitro PTP assays. The dephosphorylation reaction can be monitored via colorimetric (e.g., malachite green assay) or fluorometric methods (e.g., using quenched fluorescent peptides). Enzyme kinetics experiments require titrating substrate concentrations (typically 10–100 µM) and measuring initial reaction rates under controlled pH (6.5–7.5) and temperature (25–37°C) . Include inhibitors like β-glycerophosphate to suppress background serine/threonine phosphatase activity .
Q. What are the solubility and stability considerations for handling this compound in experiments?
- Answer: The peptide is soluble in aqueous buffers (e.g., PBS, Tris-HCl) at concentrations up to 50 mg/mL. Avoid freeze-thaw cycles; store lyophilized powder at -20°C and working aliquots at 4°C for short-term use. Degradation risks increase in acidic/basic conditions or in the presence of proteases; include protease inhibitors and maintain neutral pH during reconstitution .
Advanced Research Questions
Q. How can researchers resolve contradictions in downstream signaling data involving this compound?
- Answer: Discrepancies often arise from cell type-specific signaling crosstalk (e.g., PI3K-Akt vs. Ras-Raf-MAPK dominance). To address this:
- Use pathway-specific inhibitors (e.g., LY294002 for PI3K, U0126 for MEK) to isolate contributions of Phospho-Tyr5-mediated signaling .
- Perform phosphoproteomic profiling to map temporal phosphorylation events .
- Validate findings in EGFR-knockout or mutant cell lines to confirm dependency on Phospho-Tyr5 .
Q. What experimental designs are optimal for investigating the role of Phospho-Tyr5 in tumor progression?
- Answer:
- In vitro: Use cancer cell lines with EGFR overexpression (e.g., A431) and CRISPR/Cas9-mediated Tyr5 mutation to assess proliferation, migration, and apoptosis via scratch assays or transwell chambers .
- In vivo: Xenograft models treated with Phospho-Tyr5-targeting peptides (e.g., competitive inhibitors) can evaluate tumor growth suppression. Combine with immunohistochemistry (IHC) to correlate phosphorylation status with markers like Ki-67 .
- Data Integration: Cross-reference results with TCGA datasets to identify clinical correlations between Phospho-Tyr5 levels and patient outcomes .
Q. How does phosphorylation at Tyr5 interact with other EGFR autophosphorylation sites (e.g., Tyr1068, Tyr1173) in signal amplification?
- Answer: Co-phosphorylation at multiple EGFR residues creates docking sites for adaptors like Grb2 and Shc. To dissect Tyr5-specific roles:
- Employ phospho-deficient mutants (Y5F) and compare signaling outputs (e.g., ERK/Akt activation) with wild-type EGFR .
- Use proximity ligation assays (PLA) to visualize spatial coordination between Phospho-Tyr5 and downstream effectors .
- Computational modeling (e.g., kinetic simulations) can predict synergistic or antagonistic effects of multi-site phosphorylation .
Methodological Challenges & Best Practices
Q. What controls are critical when using Phospho-Tyr5 as a substrate in high-throughput drug screening?
- Answer:
- Include a non-phosphorylated peptide (e.g., EGF Receptor Substrate 2 Tyr5) to distinguish phosphatase activity from non-specific hydrolysis .
- Use reference inhibitors (e.g., sodium orthovanadate for PTPs) to establish baseline activity .
- Normalize data to total protein input (e.g., BCA assay) and account for plate-to-plate variability using Z-factor calculations .
Q. How can researchers validate the specificity of antibodies targeting Phospho-Tyr5 in complex biological samples?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
